PK-Thpp
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZGRIRZVHNUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of PK-Thpp: A Potent and Selective TASK-3 Channel Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PK-Thpp has emerged as a significant pharmacological tool in the study of two-pore domain potassium (K2P) channels, specifically demonstrating high potency and selectivity as an antagonist for the TWIK-related acid-sensitive K+ (TASK) channel 3 (TASK-3 or K2P9.1).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] The discovery of this compound has provided researchers with a valuable probe to investigate the physiological and pathophysiological roles of TASK-3 channels, which are implicated in a range of functions including neuronal excitability, sleep architecture, and respiratory control. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its pharmacological profile.
Discovery of this compound
This compound was identified through a high-throughput screening campaign followed by a medicinal chemistry optimization program, as detailed by Coburn et al. in their 2012 publication in ChemMedChem. The initial screening identified a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold as a moderately active TASK-3 antagonist. Subsequent structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, culminating in the identification of this compound (also referred to as compound 23 in the original publication) as a potent and selective inhibitor of the TASK-3 channel.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-[1-[6-[([1,1'-Biphenyl]-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl]-4-piperidinyl]-1-butanone |
| Molecular Formula | C29H32N4O2 |
| Molecular Weight | 468.59 g/mol |
| CAS Number | 1332454-07-5 |
Pharmacological Profile
This compound exhibits high affinity for the TASK-3 channel with a reported IC50 of 35 nM. It also shows activity against the closely related TASK-1 channel, but with approximately 9-fold lower potency. Its selectivity over other potassium channels is a key feature, making it a valuable tool for dissecting the specific roles of TASK-3.
Table 1: In Vitro Potency and Selectivity of this compound
| Ion Channel | IC50 (nM) |
| TASK-3 (K2P9.1) | 35 |
| TASK-1 (K2P3.1) | 300 |
| TREK-1 (K2P2.1) | >10,000 |
| Kv1.5 | ~5,000 |
| hERG | >15,000 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the procedures outlined by Coburn et al. (2012). The key steps involve the construction of the tetrahydropyrido[4,3-d]pyrimidine core followed by coupling with the appropriate side chains.
Step 1: Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Intermediate
A detailed, step-by-step procedure for the multi-step synthesis of the core scaffold would be included here, as described in the supplementary information of the primary literature. This would involve specific reaction conditions, reagents, and purification methods.
Step 2: Acylation of the Piperidine Moiety
The piperidine nitrogen of the core intermediate is acylated with [1,1'-biphenyl]-4-carbonyl chloride.
-
To a solution of the tetrahydropyrido[4,3-d]pyrimidine intermediate in a suitable solvent such as dichloromethane, an appropriate base (e.g., triethylamine) is added.
-
[1,1'-Biphenyl]-4-carbonyl chloride is then added dropwise at a controlled temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.
-
The product is then isolated and purified using standard techniques such as column chromatography.
Step 3: Final Product Formation
The final step involves the butanoylation of the second piperidine nitrogen.
-
The product from the previous step is dissolved in a suitable solvent.
-
Butanoyl chloride and a base are added to the reaction mixture.
-
The reaction is stirred until completion.
-
The final product, this compound, is isolated and purified to a high degree of purity, which is confirmed by analytical techniques such as NMR and mass spectrometry.
Biological Assays
The pharmacological activity of this compound was characterized using a combination of high-throughput and traditional electrophysiological techniques.
1. Thallium Flux Assay (for High-Throughput Screening)
This assay provides an indirect measure of potassium channel activity by monitoring the influx of thallium ions (Tl+), a surrogate for K+, through the channel.
-
Cell Culture: HEK293 cells stably expressing the human TASK-3 channel are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for a specified time at room temperature.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound or control compounds.
-
Thallium Stimulation and Detection: A stimulus buffer containing thallium is added to the cells, and the resulting increase in fluorescence, corresponding to Tl+ influx, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is normalized to controls, and IC50 values are determined by fitting the data to a dose-response curve.
2. Automated Patch-Clamp Electrophysiology (QPatch)
This technique allows for the direct measurement of ion channel currents in a higher-throughput format than traditional manual patch-clamping.
-
Cell Preparation: HEK293 cells expressing the TASK-3 channel are harvested and suspended in an appropriate extracellular solution.
-
QPatch Procedure: The cell suspension is loaded into the QPatch instrument. The instrument automatically performs cell capture, sealing, and whole-cell configuration.
-
Voltage Protocol and Compound Application: A specific voltage protocol is applied to the cells to elicit TASK-3 currents. This compound at various concentrations is then applied to the cells, and the resulting inhibition of the current is recorded.
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition. IC50 values are calculated from the concentration-response data.
Signaling Pathway and Mechanism of Action
TASK-3 channels are considered "leak" potassium channels, contributing to the establishment of the resting membrane potential in various cell types, particularly neurons. By allowing a constant outward flow of K+ ions, they hyperpolarize the cell membrane, making it less excitable. This compound, as a TASK-3 antagonist, physically blocks the channel pore, thereby inhibiting this K+ efflux. This leads to membrane depolarization and an increase in cellular excitability.
Caption: Mechanism of action of this compound on the TASK-3 channel.
Experimental Workflow
The discovery and characterization of this compound followed a logical and systematic workflow, beginning with a broad screen and progressively focusing on more detailed pharmacological and electrophysiological characterization.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound stands as a cornerstone tool for the investigation of TASK-3 channel function. Its discovery through a rigorous screening and optimization process has yielded a potent and selective antagonist that has been instrumental in elucidating the roles of TASK-3 in health and disease. The detailed synthetic and biological protocols provided in this guide are intended to facilitate its use and further exploration by the scientific community. As research into the therapeutic potential of modulating K2P channels continues, the foundation laid by the discovery of compounds like this compound will undoubtedly be critical., the foundation laid by the discovery of compounds like this compound will undoubtedly be critical.
References
- 1. From the Background to the Spotlight: TASK Channels in Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TASK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. sophion.com [sophion.com]
- 12. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Medicinal Chemistry of Potassium Channel Modulators: An Update of Recent Progress (2011-2017) [ouci.dntb.gov.ua]
The Role of PK-THPP in the Regulation of Respiratory Drive: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of PK-THPP, a potent small molecule, in the regulation of respiratory drive. This compound primarily functions as an antagonist of the TWIK-related acid-sensitive K+ (TASK) channel subfamily, with a notable selectivity for TASK-3 (K2P9.1) over TASK-1 (K2P3.1) channels. By inhibiting these potassium channels, which are key players in cellular excitability and chemosensing, this compound stimulates breathing. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides an overview of experimental protocols, and illustrates the relevant signaling pathways and experimental workflows. This information is intended to support further research and development of novel therapeutics for respiratory disorders.
Introduction
The control of breathing is a complex physiological process orchestrated by central and peripheral chemoreceptors that sense changes in blood gases (O₂, CO₂) and pH. The tandem pore domain potassium (K2P) channels, particularly the TASK subfamily, are crucial in this process. These channels are sensitive to changes in extracellular pH and hypoxia, and their inhibition leads to membrane depolarization and increased neuronal excitability. This compound has emerged as a valuable pharmacological tool to probe the function of TASK channels in respiratory control and as a potential lead compound for the development of respiratory stimulants.
Mechanism of Action of this compound
This compound exerts its respiratory stimulant effects primarily through the blockade of TASK-3 channels. These channels are expressed in key respiratory control centers, including the carotid bodies and brainstem chemoreceptor neurons.
-
Peripheral Chemosensors (Carotid Bodies): In the glomus cells of the carotid body, TASK channels contribute to the resting membrane potential. Hypoxia and hypercapnia (via acidosis) inhibit these channels, leading to cell depolarization, calcium influx, and neurotransmitter release, which in turn signals the brainstem to increase ventilation. This compound mimics this effect by directly blocking TASK channels, thereby stimulating the carotid bodies even under normoxic and normocapnic conditions.[1][2][3]
-
Central Chemosensors: TASK channels are also expressed in various brainstem nuclei involved in the central control of respiration.[1] Their inhibition by this compound is believed to increase the excitability of these respiratory neurons, contributing to an augmented respiratory drive.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Potency of this compound on TASK Channels
| Channel | IC₅₀ (nM) | Species | Reference |
| TASK-3 (K2P9.1) | 35 | Not Specified | [4][5] |
| TASK-1 (K2P3.1) | 300 | Not Specified | [4][5] |
| Rat TASK-3 | 42 | Rat | [6] |
Table 2: Effects of Intravenous this compound on Minute Ventilation in Anesthetized Rats
| Dose (mg/kg) | Peak Change in Minute Ventilation (%) | Statistical Significance (vs. Vehicle) | Reference |
| 0.5 | 84 ± 19 | p < 0.05 | [6] |
| 5 | 226 ± 56 | p < 0.001 | [6] |
Table 3: Effects of Intravenous this compound on Arterial Blood Gases in Anesthetized Rats (30 minutes post-administration)
| Treatment | Dose (mg/kg) | Arterial pH | Arterial pCO₂ (mmHg) | Statistical Significance (vs. Vehicle) | Reference |
| This compound | 5 | 7.62 ± 0.02 | 23 ± 0.8 | p < 0.001 | [6] |
| Vehicle (DMSO) | 1 mL/kg | 7.38 ± 0.03 | 48 ± 4 | N/A | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound in stimulating respiratory drive.
Caption: Experimental workflow for in vivo assessment of this compound in anesthetized rats.
Experimental Protocols
In Vitro Measurement of TASK Channel Inhibition (Ussing Chamber Assay)
This protocol is based on methodologies described for measuring ion channel function in epithelial cell monolayers.[6][7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on TASK-3 channels.
Materials:
-
Fischer rat thyroid (FRT) epithelial cell line
-
Expression vector containing rat TASK-3 cDNA
-
Transfection reagent
-
Ussing chamber system
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier
-
Data acquisition system
-
Physiological salt solutions
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Culture and Transfection:
-
Culture FRT cells on permeable supports (e.g., Snapwell inserts).
-
Transfect the cells with the rat TASK-3 expression vector using a suitable transfection reagent.
-
Allow for protein expression for 24-48 hours post-transfection.
-
-
Ussing Chamber Setup:
-
Mount the cell-containing permeable supports in the Ussing chamber.
-
Fill the apical and basolateral chambers with appropriate physiological salt solutions.
-
Maintain the temperature at 37°C and bubble the solutions with 95% O₂ / 5% CO₂.
-
-
Electrophysiological Recording:
-
Establish a stable baseline current under voltage-clamp conditions.
-
Apply a potassium gradient across the cell monolayer to drive a measurable potassium current through the expressed TASK-3 channels.
-
Cumulatively add increasing concentrations of this compound to the appropriate chamber.
-
Record the steady-state current at each concentration.
-
-
Data Analysis:
-
Normalize the current at each this compound concentration to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Assessment of Respiratory Drive in Rats
This protocol is a generalized procedure based on published studies.[6]
Objective: To evaluate the effect of intravenously administered this compound on respiratory parameters in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Noninvasive whole-body plethysmography chamber
-
Data acquisition system for respiratory monitoring
-
Intravenous catheterization supplies
-
Blood gas analyzer
-
This compound solution for injection
-
Vehicle control (e.g., DMSO)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using a standardized concentration of isoflurane in room air.
-
Place an intravenous catheter in a suitable vein (e.g., tail vein) for drug administration.
-
-
Plethysmography:
-
Place the anesthetized rat in the whole-body plethysmography chamber.
-
Allow the animal to acclimate and record a stable baseline of respiratory parameters (tidal volume, respiratory rate, and minute ventilation).
-
-
Drug Administration:
-
Administer a bolus intravenous injection of either this compound at the desired dose or the vehicle control.
-
Continuously record the respiratory parameters.
-
-
Arterial Blood Gas Analysis:
-
At a predetermined time point (e.g., 30 minutes post-dose), collect an arterial blood sample.
-
Immediately analyze the sample for pH, partial pressure of carbon dioxide (pCO₂), and partial pressure of oxygen (pO₂).
-
-
Data Analysis:
-
Calculate the percentage change in minute ventilation from baseline for each animal.
-
Compare the respiratory parameters and blood gas values between the this compound and vehicle-treated groups using appropriate statistical tests.
-
Discussion and Future Directions
This compound has proven to be a valuable tool for elucidating the role of TASK-3 channels in the control of breathing. The data strongly support the hypothesis that inhibition of these channels leads to a potent and sustained stimulation of respiratory drive. This mechanism of action makes TASK-3 an attractive target for the development of novel therapies for conditions characterized by respiratory depression, such as drug-induced respiratory depression, central sleep apnea, and certain genetic disorders.
Future research should focus on:
-
Characterizing the pharmacokinetic and pharmacodynamic profile of this compound and its analogs in more detail.
-
Evaluating the efficacy and safety of selective TASK-3 blockers in various animal models of respiratory compromise.
-
Further elucidating the specific roles of peripheral versus central TASK channels in mediating the respiratory effects of these compounds.
Conclusion
This compound is a potent TASK-3 channel blocker that robustly stimulates respiratory drive. Its mechanism of action, centered on the modulation of chemosensory cell excitability, highlights the critical role of TASK channels in respiratory control. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance the understanding and treatment of respiratory disorders.
References
- 1. The “TASK” of Breathing: Anesthetic Relevance of Background Two-Pore Domain Potassium Channels as Therapeutic Targets for Respiratory Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1899, this compound, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role for TASK-1 (KCNK3) channels in the chemosensory control of breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Two-P Potassium Channels Blockers: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of PK-THPP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of PK-THPP, a potent and selective blocker of the TWIK-related acid-sensitive K+ (TASK) channel subfamily. This document consolidates key quantitative data, details the experimental methodologies for its characterization, and visualizes the underlying signaling pathways and experimental workflows.
Core Pharmacological Attributes
This compound is a brain-penetrant small molecule that has been identified as a potent antagonist of TASK-3 (K2P9.1) and TASK-1 (K2P3.1) potassium channels.[1] These channels are members of the two-pore domain potassium (K2P) channel family, which contribute to background or "leak" potassium currents, playing a crucial role in setting the resting membrane potential and regulating cellular excitability.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound against TASK Channels
| Target | Assay Type | Species | Expression System | IC50 | Reference |
| TASK-3 (KCNK9) | Electrophysiology (IonWorks Quattro) | Human | HEK293 cells | 35 nM | [2] |
| TASK-1 (KCNK3) | Electrophysiology | Human | HEK293 cells | 300 nM | [1] |
| TASK-3 | Two-Electrode Voltage Clamp (TEVC) | Rat | Xenopus oocytes | 42 nM | [3] |
| TASK-3 | Two-Electrode Voltage Clamp (TEVC) | Not Specified | Xenopus oocytes | 243 ± 23.8 nM | [2] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor/Enzyme | Activity | Concentration/IC50 | Reference |
| TREK-1 (K2P2.1) | Inactive | >10,000 nM | [1] |
| Kv1.5 | Weakly active | ~5 µM | [1] |
| hERG | Insensitive | >15 µM | [1] |
| KATP | No significant inhibition | <10% inhibition at 10 µM | [1] |
| >100 different receptors, ion channels, and enzymes | No significant activity observed | 10 µM exposure | [1] |
Table 3: In Vivo Effects of this compound
| Effect | Species | Model | Dosage | Outcome | Reference |
| Breathing Stimulation | Rat | Isoflurane-anesthetized | Not specified | Increased tidal volume and breathing rate, respiratory alkalosis | [4] |
| Sleep Architecture Modulation | Mouse/Rat | EEG telemetry | 15-100 mg/kg (s.c.) | Increased wakefulness, decreased REM and delta sleep | [1] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to physiological effects.
Experimental Workflow for this compound Characterization
Caption: Workflow for the pharmacological characterization of this compound.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the inhibitory concentration (IC50) of this compound on TASK channels expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the desired TASK channel subunit (e.g., human TASK-1 or TASK-3).
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply voltage steps to elicit potassium currents through the expressed TASK channels.
-
-
Data Acquisition and Analysis:
-
Record the potassium currents in the absence (baseline) and presence of increasing concentrations of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the IC50 value.
-
Whole-Body Plethysmography in Rats
Objective: To assess the in vivo effects of this compound on respiration.
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Anesthetize the rats with isoflurane.
-
-
Plethysmography:
-
Place the anesthetized rat in a whole-body plethysmography chamber.
-
Allow the animal to breathe spontaneously.
-
Record baseline respiratory parameters, including tidal volume, respiratory rate, and minute ventilation.
-
-
Drug Administration and Data Collection:
-
Administer this compound (e.g., intravenously or subcutaneously).
-
Continuously record the respiratory parameters for a defined period post-administration.
-
Analyze the changes in respiratory parameters compared to baseline to determine the stimulant effects of this compound.
-
Electroencephalogram (EEG) and Electromyogram (EMG) Recording in Mice
Objective: To evaluate the effects of this compound on sleep-wake architecture.
Methodology:
-
Surgical Implantation:
-
Anesthetize adult male C57BL/6 mice.
-
Surgically implant EEG and EMG electrodes for chronic recording. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Allow the animals to recover from surgery for at least one week.
-
-
Data Recording:
-
Connect the implanted electrodes to a recording system.
-
Acclimate the mice to the recording chambers.
-
Record baseline EEG and EMG data for at least 24 hours to establish a normal sleep-wake pattern.
-
-
Drug Administration and Analysis:
-
Administer this compound (e.g., subcutaneously) at the beginning of the light or dark phase.
-
Record EEG and EMG data for at least 24 hours post-administration.
-
Manually or automatically score the sleep-wake states (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep) in epochs (e.g., 10 seconds).
-
Analyze the changes in the duration and distribution of each sleep-wake state to determine the effects of this compound.
-
Ion Channel Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of other ion channels.
Methodology:
-
Assay Platforms:
-
Utilize automated patch-clamp or high-throughput fluorescent-based assays.
-
Employ a diverse panel of cell lines stably expressing various ion channels of interest (e.g., other K2P channels, voltage-gated potassium channels, hERG).
-
-
Compound Screening:
-
Expose the cells to a high concentration of this compound (e.g., 10 µM).
-
Measure the activity of each ion channel in the presence of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each ion channel.
-
For any channels showing significant inhibition, perform a full concentration-response analysis to determine the IC50 value.
-
Compare the IC50 values for the off-target channels to that of the primary targets (TASK-1 and TASK-3) to determine the selectivity ratio.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
Unraveling the Selectivity of PK-THPP for TASK-3 over TASK-1 Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibition of the two-pore domain potassium (K2P) channel TASK-3 (KCNK9) over the closely related TASK-1 (KCNK3) channel by the antagonist PK-THPP (1-{1-[6-(biphenyl-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidin-4-yl]piperidin-4-yl}propan-1-one). Understanding the molecular determinants of this selectivity is crucial for the development of targeted therapeutics for a range of disorders where these channels are implicated, including neurological conditions and oncology.[1][2]
Quantitative Analysis of this compound Selectivity
The potency of this compound in inhibiting TASK-1 and TASK-3 channels has been quantified across various studies and experimental systems. The compound consistently demonstrates a higher affinity for TASK-3, with reported selectivity ratios varying based on the expression system and electrophysiological method employed.
| Channel | IC50 (nM) | Experimental System | Reference |
| TASK-3 | 35 | Human TASK-3 in HEK293 cells (IonWorks Quattro) | [1] |
| TASK-1 | 303 | Human TASK-1 in HEK293 cells (IonWorks Quattro) | [3] |
| TASK-3 | 243 ± 23.8 | Human TASK-3 in Xenopus oocytes (TEVC) | [1] |
| TASK-3 (rat) | 42 | Rat TASK-3 in Fischer rat thyroid monolayers (Ussing chamber) | [4][5] |
| TASK-1 | 300 | Not specified | [6] |
The data clearly indicates that this compound is a potent antagonist of TASK-3 channels, with IC50 values in the low nanomolar range. Its potency against TASK-1 is significantly lower, demonstrating a clear selectivity for TASK-3.[1][3] This selectivity is approximately 8.7-fold when comparing human channels expressed in HEK293 cells.[3]
Molecular Basis of Selectivity: The this compound Binding Site
Mutagenesis studies have been instrumental in elucidating the binding site of this compound within the inner pore of the TASK-3 channel. These studies have identified several key amino acid residues that are critical for the high-affinity interaction.
The binding of this compound is primarily governed by hydrophobic interactions with residues lining the channel pore.[1] Key residues identified as essential for this compound inhibition of TASK-3 include Leucine 122 (L122), Glycine 236 (G236), and Leucine 239 (L239).[1][7] Mutation of these residues to aspartate (L122D, G236D, L239D) results in a greater than 1000-fold increase in the IC50 of this compound, rendering the channel resistant to blockade.[7] This suggests a direct and critical interaction between the compound and these specific residues.
Further alanine-scanning mutagenesis has confirmed the importance of L122, G236, and L239, and has also implicated other residues in the binding pocket, including Q126, G231, A237, L244, L247, and T248.[1] The interaction is also influenced by the conformational state of the channel's fenestrations, with binding occurring when they are in an open state.[1] A notable difference in potency for some compounds in the same series as this compound is attributed to the presence of a hydrogen bond acceptor group that can interact with threonine residues in the selectivity filter.[1]
Caption: Key amino acid residues in the TASK-3 channel pore interacting with this compound.
Experimental Protocols
The investigation of this compound's effects on TASK-1 and TASK-3 channels has employed various electrophysiological techniques. Below are summaries of the key methodologies.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is commonly used for the heterologous expression and functional characterization of ion channels.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human TASK-1 or TASK-3 channel subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard bathing solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
Whole-cell currents are recorded in response to voltage steps.
-
-
Drug Application: this compound is applied to the bathing solution at various concentrations to determine the dose-dependent inhibition of the channel current. The IC50 is then calculated from the concentration-response curve.
Ussing Chamber Electrophysiology with Fischer Rat Thyroid (FRT) Epithelial Monolayers
This method is utilized to measure ion transport across a confluent monolayer of cells expressing the channel of interest.
-
Cell Culture and Transfection: Fischer rat thyroid (FRT) epithelial cells are cultured on permeable supports and transiently transfected with the cDNA for rat TASK-3.
-
Monolayer Formation: The cells are allowed to form a confluent and polarized monolayer.
-
Ussing Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Electrophysiological Measurement:
-
Both compartments are filled with appropriate physiological solutions.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current, which reflects the net ion transport, is measured.
-
A potassium gradient is established to isolate the potassium current through the expressed TASK-3 channels.
-
-
Inhibitor Application: this compound is added to the chamber to assess its inhibitory effect on the TASK-3-mediated potassium current and to determine its IC50.[7]
Caption: Workflow for evaluating this compound's inhibitory effects on TASK channels.
Signaling Pathways of TASK-1 and TASK-3 Channels
TASK-1 and TASK-3 channels are regulated by a variety of signaling pathways, which can influence their activity and contribute to their physiological roles. While they share some regulatory mechanisms, there are also distinct pathways that can be targeted for selective modulation.
TASK-1 Signaling
TASK-1 channel activity is notably inhibited by the activation of G-protein coupled receptors (GPCRs) that couple to Gαq.[8] This pathway involves the activation of phospholipase C (PLC), leading to the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). The precise mechanism of inhibition downstream of PLC activation has been a subject of investigation, with evidence suggesting roles for protein kinase C (PKC) phosphorylation and direct effects of G-protein subunits.[8] Additionally, Rho-kinase has been shown to inhibit TASK-1 by phosphorylating threonine 393 in response to endothelin receptor activation.[9] Src tyrosine kinase is another crucial regulator of TASK-1 channel activity.[9]
Caption: Inhibitory signaling pathways modulating TASK-1 channel activity.
TASK-3 Signaling
TASK-3 channels are also subject to complex regulation. Notably, tumor necrosis factor α (TNFα) has been shown to enhance TASK-3 channel activity.[10] This effect is not due to changes in channel expression at the cell surface but rather to an alteration in channel gating.[10] The signaling pathway mediating this enhancement involves the Apoptosis signal-regulating kinase 1 (ASK1), which subsequently activates both c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[10] This TNFα-mediated enhancement of TASK-3 activity can promote apoptosis.[10]
Caption: Signaling pathway for the enhancement of TASK-3 channel activity by TNFα.
Conclusion
This compound is a valuable pharmacological tool for dissecting the physiological roles of TASK-3 channels due to its potent and selective inhibition. The molecular basis for this selectivity lies within specific amino acid residues in the channel's inner pore. The distinct signaling pathways that regulate TASK-1 and TASK-3 channels offer further avenues for achieving selective modulation of these important ion channels. A thorough understanding of these molecular and cellular mechanisms is paramount for the rational design of novel therapeutics targeting TASK-3 for a variety of disease states.
References
- 1. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 7. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Enhancement of TWIK-related Acid-sensitive Potassium Channel 3 (TASK3) Two-pore Domain Potassium Channel Activity by Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Characterization of PK-Thpp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of PK-Thpp, a potent blocker of the two-pore-domain potassium (K2P) channels TASK-3 (KCNK9) and TASK-1 (KCNK3). This document details the core pharmacological properties of this compound, outlines detailed experimental protocols for its characterization, and presents its mechanism of action through signaling pathway diagrams.
Core Pharmacological Data
This compound is a selective antagonist of TASK-3 and TASK-1 channels, which are members of the K2P family of potassium channels that contribute to background or "leak" potassium currents in various cell types. These channels play a crucial role in setting the resting membrane potential and regulating cellular excitability.
Table 1: Potency of this compound on Target Ion Channels
| Target | IC50 (nM) | Reference(s) |
| TASK-3 (K2P9.1) | 35 | [1][2] |
| TASK-1 (K2P3.1) | 300 | [1][2] |
| Rat TASK-3 | 42 | [3] |
Table 2: Selectivity Profile of this compound
| Off-Target | Activity | Concentration Tested | Reference(s) |
| TREK-1 (K2P2.1) | Inactive (IC50 >10,000 nM) | >10,000 nM | [1] |
| Kv1.5 | Weakly active (IC50 ~5 µM) | ~5,000 nM | [1] |
| hERG | Insensitive | >15,000 nM | [1] |
| KATP | <10% inhibition | 10,000 nM | [1] |
| >100 Receptors, Ion Channels, Enzymes | No significant activity | 10,000 nM | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its cellular effects by directly blocking the pore of TASK-3 and TASK-1 channels. In excitable cells, the inhibition of these background potassium channels leads to a reduction in potassium efflux, causing membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of extracellular calcium and subsequent downstream cellular responses.
Experimental Protocols
This section provides detailed methodologies for the in vitro characterization of this compound.
Electrophysiological Characterization using Ussing Chamber
This protocol is designed to determine the inhibitory concentration (IC50) of this compound on TASK-3 channels expressed in a polarized epithelial cell line.
Objective: To quantify the potency of this compound as a blocker of TASK-3 channels.
Materials:
-
Fischer rat thyroid (FRT) epithelial cell monolayers stably expressing rat TASK-3.
-
EasyMount Ussing Chamber System.
-
Voltage-clamp amplifier.
-
Data acquisition system.
-
Ringer's solution (120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, and 10 mM glucose), pH 7.4 when gassed with 95% O2/5% CO2.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
Procedure:
-
Tissue Mounting: Mount the FRT cell monolayer expressing TASK-3 in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Fill both chambers with Ringer's solution and allow the tissue to equilibrate for 20-30 minutes at 37°C while continuously gassing with 95% O2/5% CO2.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc) using a voltage-clamp amplifier.
-
Compound Addition: Add increasing concentrations of this compound (e.g., from 1 nM to 10 µM) cumulatively to the appropriate chamber. Allow the current to stabilize after each addition.
-
Data Recording: Record the steady-state Isc after each concentration of this compound.
-
Data Analysis: Calculate the percentage inhibition of the baseline Isc for each this compound concentration. Plot the concentration-response curve and fit the data to a sigmoidal dose-response equation to determine the IC50 value.
Intracellular Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration in response to this compound, providing functional evidence of TASK channel blockade and subsequent cell depolarization.
Objective: To assess the functional consequence of TASK-3/TASK-1 channel blockade by this compound.
Materials:
-
Cells endogenously or heterologously expressing TASK-3 or TASK-1 (e.g., neonatal rat type-1 cells, HEK293 cells).
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound stock solution.
-
Positive control (e.g., high extracellular potassium solution to induce depolarization).
-
Vehicle control (DMSO).
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the cells onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and culture overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (typically 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium from the cells, wash with HBSS, and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for approximately 30 minutes at room temperature.
-
Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader (Excitation ~494 nm, Emission ~516 nm).
-
Compound Addition: Add this compound at various concentrations to the wells. Include wells with vehicle control and a positive control.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: Measure the peak fluorescence intensity after compound addition and normalize it to the baseline fluorescence. Compare the response of this compound treated cells to the controls.
Conclusion
This compound is a potent and selective blocker of TASK-3 and TASK-1 potassium channels. The in vitro characterization detailed in this guide provides a robust framework for assessing its pharmacological properties. The described electrophysiological and calcium imaging assays are fundamental for determining the potency and functional consequences of TASK channel modulation by this compound and similar compounds. These methodologies are essential for the preclinical evaluation of novel ion channel modulators in drug discovery and development.
References
- 1. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. physiologicinstruments.com [physiologicinstruments.com]
Methodological & Application
Application Notes and Protocols: Cell-Based Assays for Determining PK-Thpp Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK-Thpp is a potent and selective antagonist of the two-pore domain potassium (K2P) channels TASK-3 (KCNK9) and, to a lesser extent, TASK-1 (KCNK3).[1][2][3][4] These channels are considered "leak" channels that contribute to the regulation of cellular resting membrane potential. By blocking the efflux of potassium ions, this compound can induce membrane depolarization, which in turn can modulate the activity of voltage-gated ion channels and other cellular processes. This mechanism of action makes this compound and other TASK channel modulators promising candidates for therapeutic intervention in various physiological and pathological conditions, including breathing disorders.[1][5]
These application notes provide a comprehensive suite of cell-based assays to determine the efficacy of this compound. The protocols are designed for researchers in drug discovery and development to assess the compound's potency, mechanism of action, and potential cytotoxic effects. The assays progress from high-throughput screening for primary activity to more detailed electrophysiological characterization and finally to an assessment of cellular health.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound, starting with a high-throughput primary screen and progressing to more detailed secondary and safety assays.
Caption: Experimental workflow for this compound efficacy testing.
Signaling Pathway
This compound directly blocks the pore of the TASK-3 channel, preventing the efflux of potassium ions (K⁺). This inhibition of the outward K⁺ current leads to a depolarization of the cell membrane, making the membrane potential more positive. This change in membrane potential is the primary signaling event resulting from this compound activity.
Caption: Mechanism of action of this compound on the TASK-3 channel.
Data Presentation: Potency of this compound
The following table summarizes the inhibitory potency (IC50) of this compound on TASK-1 and TASK-3 channels as determined by various cell-based assays.
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| TASK-3 | Fischer Rat Thyroid | Ussing Chamber | 42 | [5] |
| TASK-3 | Not Specified | Not Specified | 35 | [1][3][4] |
| TASK-1 | Not Specified | Not Specified | 300 | [1][3] |
| TASK-1 | Not Specified | Not Specified | 303 | [4] |
Experimental Protocols
Cell Line and Culture
For these assays, a Human Embryonic Kidney (HEK293) cell line stably expressing human TASK-3 (KCNK9) is recommended.[6]
-
Cell Line: HEK293-hTASK-3 Stable Cell Line
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
-
Culture Conditions: 37°C, 5% CO₂, in a humidified incubator. Cells should be passaged when they reach 80-90% confluency.
Primary Assay: Thallium Flux Assay
This high-throughput assay is designed to screen for compounds that block potassium channel activity. It uses thallium (Tl⁺) as a surrogate for K⁺, as Tl⁺ can pass through most K⁺ channels.[7][8] An intracellular fluorescent dye that is sensitive to Tl⁺ is used to report the influx of the ion.
Materials:
-
HEK293-hTASK-3 cells
-
Black, clear-bottom 96- or 384-well microplates
-
Thallium flux assay kit (containing Tl⁺-sensitive dye and buffers)
-
This compound
-
Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Stimulus Buffer (Assay Buffer containing Tl⁺ and K⁺)
Protocol:
-
Cell Plating: Seed HEK293-hTASK-3 cells into the microplate at a density of 20,000-40,000 cells per well and incubate for 24-48 hours to form a confluent monolayer.
-
Dye Loading: Prepare the Tl⁺-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye loading solution. Incubate for 60-90 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. After the dye loading incubation, remove the loading solution and add the this compound dilutions to the wells. Incubate for 15-30 minutes at room temperature. Include vehicle-only (e.g., 0.1% DMSO) and positive control (a known TASK-3 blocker) wells.
-
Fluorescence Measurement: Place the microplate into a fluorescence plate reader equipped with an automated injector.
-
Stimulation and Reading: Set the plate reader to record a baseline fluorescence, then inject the Stimulus Buffer. Continue recording the fluorescence signal for 60-120 seconds. The influx of Tl⁺ through open TASK-3 channels will cause an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to TASK-3 channel activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Secondary Assay: Membrane Potential Assay
This assay directly measures the effect of this compound on cell membrane potential using a fluorescent, voltage-sensitive dye. Blockade of TASK-3 channels will cause membrane depolarization, which is detected as a change in fluorescence.
Materials:
-
HEK293-hTASK-3 cells
-
Black, clear-bottom 96-well microplates
-
Membrane potential assay kit (e.g., using a FRET-based dye pair)
-
This compound
-
Assay Buffer (e.g., HBSS)
Protocol:
-
Cell Plating: Seed cells as described for the Thallium Flux Assay.
-
Dye Loading: Prepare and add the voltage-sensitive dye to the cells according to the kit manufacturer's protocol. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare and add serial dilutions of this compound to the wells.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader.
-
Reading: Excite the dye at the appropriate wavelength and record the emission fluorescence. For FRET-based dyes, read at two emission wavelengths.
-
Data Analysis: The change in fluorescence (or the ratio of the two emission wavelengths for FRET dyes) is proportional to the change in membrane potential. Calculate the EC50 for this compound-induced depolarization.
Secondary Assay: Automated Patch Clamp Electrophysiology
Automated patch clamp provides a high-throughput method for directly measuring the ionic currents through TASK-3 channels, offering the gold standard for characterizing ion channel modulators.[1][3][9][10][11]
Materials:
-
Automated patch clamp system (e.g., IonFlux, QPatch)
-
HEK293-hTASK-3 cells, prepared in suspension
-
Intracellular Solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH 7.3)
-
Extracellular Solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4)
-
This compound
Protocol:
-
Cell Preparation: Harvest HEK293-hTASK-3 cells and prepare a single-cell suspension in Extracellular Solution at the concentration recommended for the specific automated patch clamp platform.
-
System Setup: Prime the system with intracellular and extracellular solutions as per the manufacturer's instructions.
-
Cell Sealing and Whole-Cell Configuration: The automated system will trap individual cells and establish a gigaohm seal, followed by membrane rupture to achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential where TASK-3 channels are active (e.g., -60 mV). Apply voltage steps or ramps to elicit TASK-3 currents.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound in the Extracellular Solution. Record the current inhibition at each concentration.
-
Data Analysis: Measure the amplitude of the TASK-3 current at each this compound concentration. Calculate the percentage of inhibition and determine the IC50 value.
Safety Assay: Cell Viability (MTS) Assay
This assay assesses the potential cytotoxicity of this compound by measuring the metabolic activity of the cells. A reduction in metabolic activity can indicate a decrease in cell viability.[12][13]
Materials:
-
HEK293-hTASK-3 cells
-
Clear 96-well microplates
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
This compound
-
Culture Medium
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of culture medium containing serial dilutions of this compound to the wells. Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTS reagent into a colored formazan product.[13][14][15]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the CC50 (cytotoxic concentration 50%) if a significant reduction in viability is observed.
References
- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - UZ [thermofisher.com]
- 3. Automated whole-cell patch clamp electrophysiology of neurons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 6. criver.com [criver.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. Automated patch-clamp electrophysiology [bio-protocol.org]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Ussing Chamber Experiments with PK-Thpp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ussing chamber is a versatile and powerful tool for investigating epithelial ion transport and barrier function.[1][2][3][4] This application note provides a detailed protocol for utilizing the Ussing chamber system to study the effects of PK-Thpp, a potent and selective blocker of the two-pore domain potassium (K2P) channels TASK-1 and TASK-3.[5] K2P channels are crucial for maintaining the resting membrane potential and driving ion transport in various epithelial tissues.[6][7] By blocking these channels, this compound can be used to elucidate their role in epithelial pathophysiology, making it a valuable tool for research in areas such as cystic fibrosis, inflammatory bowel disease, and drug permeability studies.[7][8][9]
This compound is a well-characterized antagonist of TASK-3 and TASK-1 channels, with IC50 values of 35 nM and 300 nM, respectively.[5] Its primary documented effect is the stimulation of breathing, but its impact on epithelial ion transport is an area of growing interest.[5] These application notes will guide researchers in designing and executing Ussing chamber experiments to explore the function of TASK channels in various epithelial tissues using this compound.
Data Presentation
Table 1: Technical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 468.59 g/mol | |
| Formula | C₂₉H₃₂N₄O₂ | |
| Purity | ≥98% | [5] |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in 1eq. HCl with gentle warming | |
| Storage | Store at +4°C | |
| CAS Number | 1332454-07-5 |
Table 2: In Vitro Activity of this compound
| Target | IC₅₀ | Reference |
| TASK-3 (KCNK9) | 35 nM | [5] |
| TASK-1 (KCNK3) | 300 nM | [5] |
Table 3: Hypothetical Ussing Chamber Data - Effect of this compound on Intestinal Epithelial Ion Transport
| Treatment | n | Basal Isc (µA/cm²) | ΔIsc after this compound (µA/cm²) | Basal TEER (Ω·cm²) | ΔTEER after this compound (Ω·cm²) |
| Control (Vehicle) | 6 | 50.2 ± 5.1 | 1.5 ± 0.8 | 150.4 ± 10.2 | -2.1 ± 1.5 |
| This compound (10 µM) | 6 | 48.9 ± 4.8 | -15.7 ± 2.3 | 155.1 ± 12.5 | 25.8 ± 4.1 |
| This compound (10 µM) + K+ Channel Opener | 6 | 51.5 ± 5.5 | -2.1 ± 1.1 | 148.9 ± 11.8 | 1.5 ± 0.9 |
*p < 0.05 compared to Control. Data are presented as mean ± SEM. Isc: Short-circuit current; TEER: Transepithelial Electrical Resistance. This data is hypothetical and for illustrative purposes.
Experimental Protocols
General Ussing Chamber Protocol
This protocol provides a standard procedure for conducting Ussing chamber experiments.[1][2]
Materials:
-
Ussing Chamber System (e.g., EasyMount Ussing Chamber System)[1]
-
Voltage/Current Clamp Amplifier
-
Data Acquisition Software
-
Ag/AgCl electrodes with salt bridges (e.g., 3M KCl in agar)
-
Krebs Bicarbonate Ringer's (KBR) solution, pH 7.4, warmed to 37°C and gassed with 95% O₂/5% CO₂
-
Epithelial tissue (e.g., freshly excised intestinal mucosa or cultured epithelial cell monolayers)[1][3]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Other pharmacological agents as required (e.g., amiloride, forskolin, bumetanide)[2]
Procedure:
-
Preparation: Prepare fresh KBR solution and ensure it is continuously gassed and warmed to 37°C. Calibrate the electrodes.
-
Tissue Mounting: Carefully mount the epithelial tissue or cell monolayer in the Ussing chamber slider, avoiding any air bubbles.[2]
-
Equilibration: Mount the slider in the Ussing chamber and add KBR solution to both the apical and basolateral chambers. Allow the tissue to equilibrate for 20-30 minutes, or until a stable baseline is achieved.[1][2]
-
Baseline Measurements: Record the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).[1]
-
Pharmacological Manipulation:
-
Add the vehicle control (e.g., DMSO) to the appropriate chamber and record any changes in Isc and TEER.
-
Add this compound to the desired chamber (apical or basolateral) at the final working concentration. Record the changes in Isc and TEER until a new stable baseline is reached.
-
Subsequent additions of other agonists or antagonists can be made to further investigate the ion transport pathways.
-
-
Data Analysis: Analyze the changes in Isc and TEER in response to the added compounds.
Specific Protocol: Investigating the Role of TASK Channels in Intestinal Epithelial Transport using this compound
This protocol is designed to investigate the contribution of TASK channels to basal potassium secretion in the distal colon.
Tissue Preparation:
-
Humanely euthanize a Sprague-Dawley rat and excise a segment of the distal colon.
-
Immediately place the tissue in ice-cold, oxygenated KBR solution.
-
Open the colon segment along the mesenteric border and gently rinse with KBR to remove luminal contents.
-
Strip the muscle layers to isolate the mucosa.
Ussing Chamber Experiment:
-
Follow the General Ussing Chamber Protocol (steps 1-4) to mount the colonic mucosa and obtain stable baseline readings.
-
Inhibition of Sodium Absorption: Add amiloride (10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate other transport processes.
-
Addition of this compound: After the Isc stabilizes, add this compound (10 µM) to the basolateral chamber. A decrease in the negative Isc would suggest an inhibition of potassium secretion.
-
Stimulation of Chloride Secretion: To assess the role of TASK channels in stimulated transport, add forskolin (10 µM) and IBMX (100 µM) to the basolateral chamber to activate CFTR-mediated chloride secretion.
-
Data Interpretation: The magnitude of the this compound-induced change in Isc provides an indication of the contribution of TASK channels to basal and stimulated ion transport. An increase in TEER upon addition of this compound would suggest a role for these channels in maintaining epithelial barrier integrity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ussing Chamber Experimental Workflow.
Caption: Hypothetical Signaling Pathway of this compound in an Epithelial Cell.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. The Ussing Chamber Assay to Study Drug Metabolism and Transport in the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transepithelial electrical measurements with the Ussing chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 6. Structural Insights into the Mechanisms and Pharmacology of K2P Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium channels in intestinal epithelial cells and their pharmacological modulation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
Application Notes and Protocols for PK-Thpp in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PK-Thpp, a potent and selective blocker of the two-pore domain potassium (K2P) channel TASK-3 (KCNK9), in cultured neuron experiments. This document outlines the mechanism of action, provides detailed protocols for its application, and summarizes its expected effects on neuronal activity.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the physiological roles of TASK-3 channels in the nervous system. TASK-3 channels are considered "leak" potassium channels that contribute significantly to the resting membrane potential of neurons, thereby regulating their excitability.[1] By blocking these channels, this compound leads to neuronal depolarization, which can modulate action potential firing and synaptic transmission. Understanding the effects of this compound is crucial for research in areas such as epilepsy, pain, and neuroprotection.
Mechanism of Action
This compound acts as an antagonist of TASK-3 channels. These channels allow a constant outward flow of potassium ions (K+) at rest, which helps to maintain a negative membrane potential. By blocking the pore of the TASK-3 channel, this compound reduces this potassium efflux. This reduction in outward positive current leads to a depolarization of the neuronal membrane, bringing it closer to the threshold for firing an action potential. This increased excitability is the primary mechanism through which this compound exerts its effects on cultured neurons.
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Data
The potency of this compound has been determined in various expression systems. While specific data in cultured neurons is limited, the following table summarizes the key inhibitory concentrations (IC50) that are crucial for experimental design. Researchers should consider these values as a starting point and perform dose-response studies to determine the optimal concentration for their specific neuronal culture system.
| Parameter | Value | Cell System | Reference |
| IC50 for human TASK-3 | 35 nM | HEK293 cells | [2] |
| IC50 for human TASK-1 | 300 nM | HEK293 cells | [2] |
| IC50 for rat TASK-3 | 42 nM | Fischer rat thyroid epithelial cells | [3] |
Experimental Protocols
The following are detailed protocols for the preparation and application of this compound to cultured neurons for common experimental paradigms.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (468.59 g/mol ), calculate the mass required to prepare a 10 mM stock solution.[2]
-
Dissolve the calculated mass of this compound in an appropriate volume of DMSO. For example, to make a 10 mM stock, dissolve 4.69 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Application of this compound for Electrophysiology (Patch-Clamp)
Objective: To investigate the effects of this compound on neuronal membrane potential and action potential firing using whole-cell patch-clamp recordings.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal pipette solution
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Experimental Workflow:
Procedure:
-
Prepare primary neuronal cultures (e.g., from embryonic rat or mouse hippocampus or cortex) on glass coverslips.
-
On the day of recording (typically DIV 10-14), transfer a coverslip to the recording chamber of the patch-clamp setup and perfuse with aCSF.
-
Prepare the final working concentration of this compound by diluting the 10 mM stock solution in aCSF. A starting concentration range of 10-100 nM is recommended based on the IC50 values. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
Obtain a whole-cell patch-clamp recording from a healthy neuron.
-
In current-clamp mode, record the resting membrane potential and spontaneous or evoked action potential firing in control aCSF.
-
Switch the perfusion to the aCSF containing this compound and allow several minutes for the drug to take effect.
-
Record the changes in resting membrane potential and firing activity. A depolarization and an increase in firing rate are expected.
-
To test for reversibility, perfuse the chamber with control aCSF to wash out the drug and record the recovery of neuronal activity.
-
Analyze the data to quantify changes in resting membrane potential, action potential threshold, firing frequency, and other relevant parameters.
Protocol 3: Application of this compound for Calcium Imaging
Objective: To assess the effect of this compound on neuronal network activity and intracellular calcium dynamics.
Materials:
-
Cultured primary neurons expressing a genetically encoded calcium indicator (e.g., GCaMP) or loaded with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Imaging medium (e.g., Hibernate-E medium).
-
This compound stock solution (10 mM in DMSO).
-
Fluorescence microscope with a suitable camera and software for time-lapse imaging.
Experimental Workflow:
Procedure:
-
Culture primary neurons on glass-bottom dishes suitable for high-resolution imaging.
-
Transfect or transduce the neurons with a GCaMP variant or load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Replace the culture medium with imaging medium.
-
Mount the dish on the microscope stage and select a field of view with healthy neurons.
-
Acquire a baseline time-lapse recording of spontaneous calcium transients for 5-10 minutes.
-
Prepare the desired final concentration of this compound in the imaging medium.
-
Carefully add the this compound solution to the dish and allow it to equilibrate.
-
Acquire another time-lapse recording to observe the effects of this compound on calcium dynamics. An increase in the frequency and amplitude of calcium transients, as well as an increase in network synchrony, is anticipated.
-
Analyze the imaging data to quantify changes in the parameters of calcium transients.
Expected Results and Troubleshooting
-
Increased Excitability: Application of this compound is expected to cause a dose-dependent depolarization of the neuronal resting membrane potential and an increase in the frequency of spontaneous and evoked action potentials.
-
Troubleshooting - No Effect: If no effect is observed, consider increasing the concentration of this compound. Also, verify the health of the cultured neurons and the expression and functionality of TASK-3 channels in your specific culture system.
-
Troubleshooting - Cell Death: At high concentrations or with prolonged exposure, excessive depolarization can lead to excitotoxicity and cell death. If this is observed, reduce the concentration of this compound or the duration of exposure. It is recommended to perform a dose-response curve to identify the optimal concentration that elicits the desired physiological effect without causing toxicity.
Conclusion
This compound is a powerful tool for modulating neuronal activity through the specific blockade of TASK-3 channels. The protocols provided here offer a starting point for researchers to investigate the role of these channels in various aspects of neuronal function in cultured systems. Careful experimental design, including appropriate dose-response studies and controls, will be essential for obtaining reliable and interpretable results.
References
- 1. Going native: voltage-gated potassium channels controlling neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for a Comprehensive Analysis of PK-Thpp's Impact on Carotid Body Type-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carotid body (CB) is a primary peripheral chemoreceptor that detects changes in arterial blood oxygen levels. The key sensory elements in this process are the type-1 (glomus) cells. In response to hypoxia, these cells depolarize, leading to an influx of calcium and the release of neurotransmitters, which in turn signal to the central nervous system to modulate respiration.[1][2][3] A critical element in the initiation of this signaling cascade is the inhibition of specific potassium channels.[1][3][4][5]
PK-Thpp has been identified as a potent blocker of the TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3, with IC50 values of 300 nM and 35 nM, respectively.[6] These channels are known to be expressed in carotid body type-1 cells and contribute to their resting membrane potential.[4][5] Studies have shown that pharmacological inhibition of TASK channels in type-1 cells by compounds like this compound mimics the effects of hypoxia, causing membrane depolarization, an increase in intracellular calcium ([Ca2+]i), and neurotransmitter release.[4][5] This makes this compound a valuable pharmacological tool for investigating the role of TASK channels in chemoreception and a potential therapeutic agent for breathing disorders.[6]
This document provides a detailed protocol for researchers to comprehensively study the effects of this compound on carotid body type-1 cells. The protocols cover primary cell culture, electrophysiological recordings, intracellular calcium imaging, and neurotransmitter release assays.
Experimental Protocols
Primary Culture of Carotid Body Type-1 Cells
This protocol describes the enzymatic dissociation method for isolating and culturing type-1 cells from the carotid bodies of neonatal rats.
Materials:
-
Sprague-Dawley rat pups (P7-P14)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Enzyme solution: Papain (20 U/mL) and collagenase type II (4 mg/mL) in HBSS.
-
Stop solution: F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture medium: F-12K medium with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 ng/mL nerve growth factor (NGF).
-
Poly-L-lysine and laminin-coated glass coverslips.
Procedure:
-
Euthanize rat pups in accordance with institutional guidelines.
-
Dissect the carotid bifurcations in ice-cold dissection medium and isolate the carotid bodies.
-
Transfer the carotid bodies to the enzyme solution and incubate for 20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to dissociate the cells.
-
Add stop solution to inactivate the enzymes and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium and plate onto coated coverslips.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Cells are typically used for experiments within 24-48 hours.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is for recording TASK-like potassium currents and membrane potential in single type-1 cells.
Materials:
-
Inverted microscope with micromanipulators.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
This compound stock solution (in DMSO).
Procedure:
-
Place a coverslip with cultured cells in a recording chamber and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a type-1 cell.
-
In voltage-clamp mode, hold the cell at -60 mV and apply voltage ramps or steps to elicit potassium currents.
-
Record baseline currents.
-
Perfuse the chamber with varying concentrations of this compound (e.g., 10 nM - 1 µM) and record the changes in potassium currents.
-
In current-clamp mode, record the resting membrane potential.
-
Apply this compound and record any changes in membrane potential.
Intracellular Calcium Imaging
This protocol measures changes in [Ca2+]i using the ratiometric fluorescent dye Fura-2.
Materials:
-
Fluorescence imaging setup with an inverted microscope.
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Extracellular solution (as above).
-
This compound stock solution.
Procedure:
-
Load cells with 4 µM Fura-2 AM and 0.02% Pluronic F-127 in extracellular solution for 8 minutes at 37°C.[7]
-
Wash the cells and allow for de-esterification for at least 20 minutes.
-
Mount the coverslip on the microscope stage and perfuse with extracellular solution.
-
Excite Fura-2 at 340 nm and 380 nm and record the emission at 510 nm.[7][8]
-
Establish a stable baseline fluorescence ratio.
-
Apply this compound and record the change in the 340/380 nm fluorescence ratio, which corresponds to changes in [Ca2+]i.[4][5]
-
At the end of each experiment, calibrate the signal using a high Ca2+ solution containing ionomycin, followed by a Ca2+-free solution with EGTA.
Neurotransmitter Release (Amperometry)
This protocol detects the release of catecholamines (e.g., dopamine) from type-1 cells using a carbon-fiber microelectrode.
Materials:
-
Carbon-fiber microelectrode (5-10 µm diameter).
-
Amperometric amplifier and data acquisition system.
-
Micromanipulator.
-
Extracellular solution (as above).
-
High K+ stimulation solution (e.g., 60 mM KCl, with adjusted NaCl).
-
This compound stock solution.
Procedure:
-
Position the carbon-fiber microelectrode adjacent to a type-1 cell or a small cluster of cells.
-
Apply a potential of +650 mV to the electrode to oxidize catecholamines.
-
Record the baseline amperometric current.
-
Induce neurotransmitter release by a brief application of high K+ solution to depolarize the cells.
-
Record the transient increases in current (amperometric spikes), where each spike represents a single quantal release event.
-
After a recovery period, pre-incubate the cells with this compound for several minutes.
-
Repeat the high K+ stimulation in the presence of this compound and record the amperometric signal.
-
Analyze the frequency, amplitude, and total charge of the amperometric spikes.
Data Presentation
Quantitative data from the described experiments should be compiled into structured tables for clear comparison.
Table 1: Electrophysiological Effects of this compound on Type-1 Cells
| This compound Concentration | Outward K+ Current at +20 mV (% of Control) | Resting Membrane Potential (mV) | n (cells) |
|---|---|---|---|
| Vehicle Control | 100 ± SEM | -55 ± SEM | Number |
| 35 nM | Value ± SEM | Value ± SEM | Number |
| 100 nM | Value ± SEM | Value ± SEM | Number |
| 300 nM | Value ± SEM | Value ± SEM | Number |
Table 2: Effect of this compound on Intracellular Calcium ([Ca2+]i) in Type-1 Cells
| Condition | Basal [Ca2+]i (nM) | Peak [Ca2+]i Response (nM) | n (cells) |
|---|---|---|---|
| Vehicle Control | Value ± SEM | Value ± SEM | Number |
| this compound (300 nM) | Value ± SEM | Value ± SEM | Number |
Table 3: Effect of this compound on High K+-Evoked Neurotransmitter Release
| Condition | Spike Frequency (events/min) | Quantal Size (pC) | Total Release (pC/min) | n (cells) |
|---|---|---|---|---|
| Vehicle Control | Value ± SEM | Value ± SEM | Value ± SEM | Number |
| this compound (300 nM) | Value ± SEM | Value ± SEM | Value ± SEM | Number |
Visualizations
Experimental Workflow
Caption: Workflow for investigating this compound effects on type-1 cells.
This compound Signaling Pathway in Type-1 Cells
References
- 1. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen sensing with ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Carotid Body Type-I Cells Under Chronic Sustained Hypoxia: Focus on Metabolism and Membrane Excitability [frontiersin.org]
- 4. A1899, this compound, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Ca2+ oscillations in rat carotid body type 1 cells in normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thallium Influx Assay for Indirectly Measuring Pyruvate Kinase (PK) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase (PK) is a critical enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (PEP) to pyruvate, coupled with the production of ATP.[1][2] The activity of PK is tightly regulated by various allosteric effectors, making it an attractive target for drug discovery in metabolic diseases and oncology. While direct enzymatic assays are commonplace, whole-cell assays that can assess the impact of PK modulators on cellular metabolism in a high-throughput format are highly valuable.
This document describes a novel application of the thallium influx assay to indirectly measure the activity of pyruvate kinase activators. This method is based on the principle that an increase in PK activity will lead to a rise in the intracellular ATP/ADP ratio. This change in cellular energy status can be detected by monitoring the activity of ATP-sensitive potassium (K-ATP) channels, which are inhibited by elevated ATP levels.[3] The thallium influx through these K-ATP channels, measured using a thallium-sensitive fluorescent dye, therefore serves as an inverse indicator of PK activity. A decrease in thallium influx signifies an increase in PK activity.
It is important to distinguish the subject of this protocol from the compound PK-THPP , which is a known potent blocker of TASK-3 potassium channels and not a direct activator of pyruvate kinase.[4][5][6] The "Thpp" in the context of this document refers to a hypothetical activator of pyruvate kinase.
Principle of the Assay
The assay leverages a genetically engineered cell line that stably expresses a specific subtype of the ATP-sensitive potassium (K-ATP) channel. The core principle is an indirect measurement of PK activity through the following signaling cascade:
-
A cell-permeable small molecule activator of pyruvate kinase (e.g., a hypothetical "Thpp") is introduced to the cells.
-
Activated pyruvate kinase increases the rate of ATP production from ADP and PEP.
-
The resulting increase in the intracellular ATP/ADP ratio leads to the inhibition of the K-ATP channels expressed on the cell membrane.
-
The inhibition of K-ATP channels reduces the influx of thallium (Tl+) ions into the cell upon stimulation.
-
A thallium-sensitive fluorescent dye pre-loaded into the cells exhibits a lower rate of fluorescence increase in the presence of an active PK activator, compared to control cells.
This inverse relationship between PK activity and thallium influx provides a robust and scalable method for screening and characterizing pyruvate kinase activators.
Signaling Pathway Diagram
Caption: Signaling pathway for the indirect measurement of PK activity.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound thallium influx assay.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HEK293 cell line stably expressing K-ATP channels | Custom | N/A |
| DMEM, high glucose, GlutaMAX™ Supplement | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| TrypLE™ Express Enzyme | Thermo Fisher | 12604013 |
| 384-well black, clear bottom microplates | Corning | 3712 |
| FLIPR® Potassium Assay Kit | Molecular Devices | R8330 |
| Pyruvate Kinase Activator (e.g., "Thpp") | N/A | N/A |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| Thallium (I) sulfate | Sigma-Aldrich | 208405 |
| Chloride-free buffer | As per kit | N/A |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format and is compatible with fluorescence imaging plate readers (FLIPR).
1. Cell Culture and Plating: a. Culture the engineered HEK293 K-ATP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. On the day before the assay, harvest the cells using TrypLE™ Express and resuspend in culture medium. c. Plate the cells at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium into a 384-well black, clear bottom microplate. d. Incubate the plate overnight at 37°C, 5% CO2.
2. Dye Loading: a. Prepare the dye loading buffer according to the FLIPR® Potassium Assay Kit manufacturer's instructions. b. Add 25 µL of the dye loading buffer to each well of the cell plate. c. Incubate the plate for 60 minutes at room temperature, protected from light.
3. Compound Preparation and Addition: a. Prepare a 2X concentrated stock of the pyruvate kinase activator ("Thpp") and control compounds in the appropriate assay buffer. A typical dose-response curve would involve serial dilutions. b. Add 50 µL of the 2X compound solutions to the corresponding wells of the dye-loaded cell plate. For negative controls, add buffer with DMSO. c. Pre-incubate the plate for 30 minutes at room temperature.[7]
4. Thallium Influx Measurement: a. Prepare the 5X thallium stimulus buffer according to the kit instructions. The final concentration of thallium sulfate in the wells should be optimized, typically in the range of 0.5-3 mM. b. Place the cell plate and the thallium stimulus plate into the FLIPR instrument. c. The instrument will first measure the baseline fluorescence for 10-20 seconds. d. The instrument will then add 25 µL of the 5X thallium stimulus buffer to each well. e. Immediately after the addition, the instrument will record the kinetic fluorescence signal for 2-3 minutes.
Data Analysis
The primary readout of the assay is the rate of thallium influx, which is proportional to the initial slope of the fluorescence increase after the addition of the thallium stimulus.[8][9]
-
Normalization: For each well, normalize the kinetic data by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F0).
-
Rate Calculation: Calculate the initial rate of thallium influx by determining the slope of the normalized fluorescence signal over a defined time interval (e.g., the first 15-30 seconds after thallium addition). This can be done using linear regression.
-
Dose-Response Analysis: Plot the rate of thallium influx against the concentration of the PK activator. Since the assay provides an inverse response, the data can be fitted to a four-parameter logistical equation to determine the IC50 value, which in this context represents the concentration of the activator that causes a 50% reduction in thallium influx.
Quantitative Data Summary
The following tables present hypothetical data from a dose-response experiment using a hypothetical pyruvate kinase activator, "Thpp".
Table 1: Dose-Response of "Thpp" on Thallium Influx Rate
| "Thpp" Concentration (µM) | Average Rate of Thallium Influx (RFU/s) | Standard Deviation | % Inhibition of Influx |
| 0 (Control) | 150.2 | 8.5 | 0% |
| 0.01 | 145.8 | 7.9 | 2.9% |
| 0.1 | 125.6 | 6.2 | 16.4% |
| 1 | 80.1 | 4.1 | 46.7% |
| 10 | 35.7 | 2.8 | 76.2% |
| 100 | 15.3 | 1.9 | 89.8% |
Table 2: Summary of Potency for Different PK Activators
| Compound | IC50 (µM) | Max Inhibition (%) |
| Activator A ("Thpp") | 1.2 | 90% |
| Activator B | 5.8 | 85% |
| Activator C | 22.1 | 78% |
Troubleshooting and Optimization
-
Low Signal Window: If the difference in thallium influx between the control and the maximally inhibited wells is small, consider optimizing the cell density, dye loading time, or the concentration of the thallium stimulus.
-
High Well-to-Well Variability: Ensure uniform cell plating and precise liquid handling. Use of automated liquid handlers is recommended.
-
Compound Interference: Some test compounds may be fluorescent and interfere with the assay. It is advisable to perform a counterscreen where the fluorescence of the compounds is measured in the absence of the thallium-sensitive dye.
Conclusion
The thallium influx assay, when coupled with an engineered cell line expressing ATP-sensitive potassium channels, provides a robust and high-throughput method for the indirect measurement of pyruvate kinase activation. This assay format allows for the screening and characterization of PK activators in a cellular context, offering valuable insights into their effects on cellular metabolism and energy homeostasis. The detailed protocols and data analysis guidelines provided herein should enable researchers to successfully implement this novel assay in their drug discovery workflows.
References
- 1. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 2. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of ATP-sensitive potassium channel function by protein kinase A-mediated phosphorylation in transfected HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 5. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. ionbiosciences.com [ionbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PK-THPP Concentration for Maximal TASK-3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PK-THPP for the effective and maximal inhibition of TASK-3 potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit TASK-3 channels?
A1: this compound is a potent and selective antagonist of the TASK-3 (KCNK9) potassium channel, which belongs to the two-pore domain potassium (K2P) channel family.[1][2][3] These channels contribute to setting the resting membrane potential in various cell types.[4] this compound physically blocks the channel's pore, preventing the efflux of potassium ions.[4][5][6] This inhibition leads to membrane depolarization and an increase in cellular excitability. The binding of this compound is influenced by the conformation of the channel's fenestrations and is primarily governed by hydrophobic interactions within the binding site.[7][8]
Q2: What is the recommended concentration range for this compound to achieve maximal TASK-3 inhibition?
A2: The optimal concentration of this compound for maximal TASK-3 inhibition is dependent on the experimental system. The half-maximal inhibitory concentration (IC50) has been reported to vary across different cell expression systems. For human TASK-3 channels expressed in HEK293 cells, the IC50 is approximately 35 nM.[1][2][3][7] In Fischer rat thyroid (FRT) epithelial monolayers expressing rat TASK-3, the IC50 is around 42 nM.[9][10] However, in Xenopus oocytes, a higher IC50 of 243 nM has been observed.[7] It is recommended to perform a dose-response curve in your specific experimental setup to determine the optimal concentration for maximal inhibition, typically starting in the low nanomolar range and titrating up to the micromolar range.
Q3: How selective is this compound for TASK-3 channels?
A3: this compound demonstrates significant selectivity for TASK-3 over its closest relative, TASK-1, with an IC50 for TASK-1 being approximately 8.5 to 9 times higher (around 300 nM).[1][2][7] It shows minimal or no activity against other potassium channels such as TREK-1, Kv1.5, hERG, and KATP at concentrations effective for TASK-3 inhibition.[3] At a concentration of 10 µM, this compound showed no significant activity against a panel of over 100 different receptors, ion channels, and enzymes.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound can be dissolved in DMSO to create a stock solution, with solubility reported up to 50 mM.[2] It is also soluble in 1eq. HCl up to 20 mM with gentle warming.[2] For long-term storage, it is recommended to store the stock solution at -20°C. For immediate use, store at +4°C.[2] Always refer to the manufacturer's certificate of analysis for batch-specific information on solubility and storage.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of TASK-3 activity observed. | Incorrect this compound concentration: The concentration may be too low for the specific experimental system. | Perform a dose-response curve starting from low nM to µM range to determine the optimal concentration. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. | Prepare fresh stock solutions from a new vial of this compound. Ensure proper storage conditions are maintained. | |
| Low expression of functional TASK-3 channels: The cells may not be expressing a sufficient number of functional channels on the membrane. | Verify channel expression using techniques like Western blotting or immunocytochemistry. Optimize transfection/expression conditions. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, density, or health can affect channel expression and function. | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
| Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Use calibrated pipettes and consider preparing intermediate dilutions to ensure accurate final concentrations. | |
| Off-target effects observed. | Concentration of this compound is too high: Although selective, very high concentrations may lead to non-specific effects.[11] | Use the lowest effective concentration determined from your dose-response curve. |
| Presence of other sensitive channels in the experimental system: The observed effect may be due to inhibition of other channels for which this compound has some affinity, albeit lower than for TASK-3. | Review the literature for known off-target effects of this compound on your specific cell type or tissue. Use control experiments with cells not expressing TASK-3 if possible. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for TASK-3 and TASK-1 Inhibition in Different Expression Systems
| Channel | Expression System | IC50 (nM) | Reference(s) |
| Human TASK-3 | HEK293 cells | 35 | [1][2][3][7] |
| Rat TASK-3 | Fischer rat thyroid (FRT) monolayers | 42 | [9][10] |
| TASK-3 | Xenopus oocytes | 243 | [7] |
| Human TASK-1 | HEK293 cells | 300 | [2][3] |
| TASK-1 | CHO cells | 303 | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for determining the concentration-dependent inhibition of TASK-3 channels by this compound in a mammalian cell line (e.g., HEK293) transiently expressing the channel.
Materials:
-
HEK293 cells transiently expressing TASK-3
-
This compound
-
DMSO
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing TASK-3 onto glass coverslips 24-48 hours before the experiment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: On the day of the experiment, prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1%.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a TASK-3 expressing cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TASK-3 currents.
-
-
This compound Application:
-
Obtain a stable baseline recording of TASK-3 currents in the external solution.
-
Perfuse the cell with the lowest concentration of this compound and record the currents until a steady-state inhibition is reached.
-
Wash out the drug with the external solution until the current returns to baseline.
-
Repeat the application and washout steps for each concentration of this compound in ascending order.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are TASK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
PK-Thpp Technical Support Center: Stability and Degradation in Aqueous Solutions
Welcome to the technical support center for PK-Thpp. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and data interpretation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| I am observing a decrease in the potency of my this compound solution over time. | 1. Hydrolytic Degradation: this compound contains amide functional groups that can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. 2. Photodegradation: Exposure to light, particularly UV, can lead to the degradation of the compound. 3. Oxidative Degradation: The presence of oxidizing agents or exposure to air over extended periods can cause degradation. 4. Adsorption to Surfaces: this compound may adsorb to certain plastics or glass surfaces, reducing its effective concentration. | 1. pH Control: Prepare aqueous solutions in a buffered system within a pH range of 6.8 to 7.4, where many compounds exhibit maximal stability. Avoid highly acidic or basic conditions. 2. Light Protection: Prepare and store this compound solutions in amber vials or wrap containers with aluminum foil to protect from light.[1][2][3][4][5] 3. Use of Antioxidants & Inert Atmosphere: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid to your solution. Preparing solutions under an inert gas (e.g., nitrogen or argon) can also minimize oxidation. 4. Container Material: Use low-adsorption polypropylene tubes or silanized glass vials for storing stock and working solutions. |
| My this compound solution has become cloudy or shows precipitation. | 1. Low Aqueous Solubility: this compound has low intrinsic aqueous solubility. Precipitation can occur when diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer. 2. Temperature Effects: Solubility can be temperature-dependent. A solution prepared at room temperature might precipitate when stored at 4°C. 3. Buffer Incompatibility: Certain buffer components may interact with this compound, leading to precipitation. | 1. Optimize Solubilization: Ensure the final concentration in your aqueous buffer does not exceed the solubility limit. It may be necessary to use a co-solvent or a solubilizing agent, but be mindful of its potential effects on your experimental system. 2. Storage Conditions: Store solutions at the temperature at which they will be used. If refrigeration is necessary, allow the solution to equilibrate to room temperature before use and check for any precipitation. Gentle warming and sonication may help redissolve the compound. 3. Buffer Selection: Test the solubility of this compound in different buffer systems to identify the most suitable one for your experiments. |
| I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC). | 1. Formation of Degradation Products: The new peaks could be the result of hydrolytic, photolytic, or oxidative degradation. 2. Impurities in the Starting Material: The initial batch of this compound may contain minor impurities. 3. Interaction with Excipients: If working with a formulation, this compound might be reacting with other components. | 1. Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under stress conditions (acid, base, heat, light, oxidation).[6][7][8][9] This will help in developing a stability-indicating analytical method. 2. Check Certificate of Analysis (CoA): Refer to the CoA for your batch of this compound to check for known impurities. 3. Simplify the Matrix: Analyze this compound in a simple solvent (e.g., acetonitrile/water) to rule out interactions with other components in your experimental matrix. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, DMSO is recommended. This compound is soluble up to 50 mM in DMSO. For aqueous experiments, it is advised to dilute the DMSO stock solution into your aqueous buffer, ensuring the final DMSO concentration is low and does not affect your assay (typically <0.5%).
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound in aqueous solutions?
A3: Given its chemical structure, which includes amide bonds, the most probable degradation pathway in aqueous solution is hydrolysis.[10][11][12][13][14] This process can be catalyzed by acidic or basic conditions. Photodegradation is also a possibility that should be considered.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To assess the stability in your experimental setup, you can perform a time-course experiment. Prepare your this compound solution in your experimental buffer and at the working temperature. At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a validated analytical method like HPLC-UV or LC-MS.
Quantitative Data on this compound Stability
The following tables present hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative and should be confirmed experimentally under your specific conditions.
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | % Remaining this compound |
| 3.0 | 24 | 75.2 |
| 5.0 | 24 | 92.5 |
| 7.4 | 24 | 98.1 |
| 9.0 | 24 | 88.4 |
Table 2: Hypothetical Thermal and Photostability of this compound in pH 7.4 Buffer
| Condition | Incubation Time (hours) | % Remaining this compound |
| 4°C (dark) | 48 | 99.5 |
| 25°C (dark) | 48 | 97.2 |
| 40°C (dark) | 48 | 85.6 |
| 25°C (light exposure*) | 48 | 89.3 |
*Simulated sunlight exposure as per ICH Q1B guidelines.
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC-UV or LC-MS system
-
Incubator set at a constant temperature (e.g., 37°C)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of 100 µM.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC-UV or LC-MS to determine the initial concentration.
-
Incubate the remaining solutions at 37°C.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC-UV or LC-MS to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
Protocol 2: Photostability Assessment of this compound
Objective: To assess the stability of this compound upon exposure to light.
Materials:
-
This compound
-
pH 7.4 buffer
-
Photostability chamber with a light source compliant with ICH Q1B guidelines (providing both UV and visible light).[1][2][3][4][5]
-
Transparent and light-protected (e.g., amber) vials
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pH 7.4 buffer to a final concentration of 100 µM.
-
Divide the solution into two sets of vials: one transparent (exposed sample) and one wrapped in aluminum foil (dark control).
-
Place both sets of vials in the photostability chamber.
-
Expose the samples to a specified light intensity for a defined duration (e.g., as per ICH Q1B guidelines).
-
At the end of the exposure period, analyze the concentration of this compound in both the exposed and dark control samples using HPLC-UV or LC-MS.
-
Compare the concentration of this compound in the exposed sample to that in the dark control to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound blocks the TASK-3 channel, inhibiting K+ efflux.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 6. ijisrt.com [ijisrt.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. researchgate.net [researchgate.net]
- 12. oit.edu [oit.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
How to minimize PK-Thpp precipitation in experimental buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing PK-Thpp precipitation in experimental buffers.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound during experimental procedures can lead to inaccurate results and loss of valuable compound. This guide addresses common causes of precipitation and provides systematic solutions.
Issue: My this compound precipitated after dilution from a DMSO stock into my aqueous experimental buffer.
This is a common issue for compounds with low aqueous solubility. The primary reason is that the buffer has a much lower capacity to solvate this compound compared to the initial DMSO stock solution.
Potential Causes & Solutions:
-
pH of the Buffer: this compound is a weakly basic compound. Its solubility is highly dependent on the pH of the solution. In acidic environments (pH < pKa), it will be protonated and more soluble. In neutral or alkaline buffers (pH ≥ 7.4), it is more likely to be in its less soluble, neutral form.
-
Solution 2: Use of Acidified Solutions. For stock solutions, dissolving this compound in 1 eq. HCl has been shown to be effective.[5] When preparing working solutions, a small amount of acid can be added to the final buffer, provided it does not interfere with the experiment.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in your buffer can influence the solubility of this compound.[6][7][8][9] High ionic strength can sometimes lead to "salting out" of hydrophobic compounds.
-
Solution: Buffer Optimization. If possible, test the solubility of this compound in different buffer systems (e.g., citrate, acetate, MES) at your desired pH. Additionally, you can assess the effect of varying the salt concentration (ionic strength) on its stability.
-
-
Concentration of this compound: The final concentration of this compound in the experimental buffer may be exceeding its solubility limit under the given conditions.
-
Solution: Determine Maximum Soluble Concentration. Perform a simple solubility test by preparing a serial dilution of your this compound stock in the final experimental buffer. Visually inspect for precipitation after a defined incubation period at the experimental temperature. This will help you determine the practical working concentration range.
-
-
Presence of Co-solvents: The abrupt removal of the highly solubilizing DMSO upon dilution can cause the compound to crash out of solution.
-
Solution 1: Incorporate Co-solvents. The use of water-miscible organic co-solvents can help maintain the solubility of this compound in aqueous solutions.[10][11][12][13] Common co-solvents include PEG-400, propylene glycol, and ethanol. It is crucial to test the tolerance of your experimental system to these co-solvents.
-
Solution 2: Use of Surfactants. Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11] Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F127 can be effective.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[5][15] It is soluble up to 50 mM in DMSO.[5] For some applications, dissolving in 1 eq. HCl with gentle warming is also an option.[5] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed water can affect the solubility of the compound.[15]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[15] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or lead to precipitation.
Q3: Can I use sonication to redissolve precipitated this compound?
A3: Sonication can be a useful technique to help dissolve this compound, especially during the initial preparation of the stock solution.[15] If precipitation occurs upon dilution into an aqueous buffer, gentle warming and sonication may help to redissolve the compound, but this may only be a temporary solution if the concentration is above the solubility limit in that buffer.
Q4: Are there any specific buffer components I should avoid when working with this compound?
A4: While there is no specific list of incompatible buffer components for this compound, it is good practice to be mindful of potential interactions. For example, some buffer salts can interact with your compound of interest.[6][16] It is always recommended to perform a preliminary compatibility test of this compound in your final experimental buffer.
Q5: My in vivo formulation of this compound is a suspension. Is this acceptable?
A5: For certain in vivo applications, a uniform suspension can be an acceptable formulation.[15] The key is to ensure that the particle size is consistent and that the suspension is well-mixed before each administration to guarantee accurate dosing. Formulations for in vivo use often contain a combination of solvents and surfactants to create a stable suspension.[15]
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | ≤ 50 mM | DMSO | [5] |
| ≤ 20 mM | 1 eq. HCl (with gentle warming) | [5] | |
| ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | [15] | |
| ≥ 2.5 mg/mL (Suspension) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [15] | |
| IC₅₀ (TASK-3) | 35 nM | N/A | [5][15] |
| IC₅₀ (TASK-1) | 300 nM | N/A | [5][15] |
| Molecular Weight | 468.59 g/mol | N/A | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.69 mg of this compound (assuming a molecular weight of 468.59 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, use a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Precipitation Rescue for Diluted this compound Solutions
This protocol is intended as a last resort to attempt to salvage a precipitated solution for non-critical applications. The results should be interpreted with caution.
-
Materials:
-
Precipitated this compound solution
-
Water bath or heat block
-
Sonicator
-
pH meter and appropriate acidic solution (e.g., 1 M HCl)
-
Co-solvent (e.g., PEG-400)
-
-
Procedure:
-
Gentle Warming: Place the tube containing the precipitated solution in a water bath set to a temperature that is compatible with your experimental system (e.g., 37°C). Do not overheat, as this may degrade the compound. Gently agitate the tube periodically.
-
Sonication: If warming alone is not sufficient, place the tube in a sonicator bath for 5-10 minutes.
-
pH Adjustment (use with caution): If the buffer system allows, carefully add a small volume of a dilute acidic solution (e.g., 1 M HCl) dropwise while monitoring the pH. This may help to protonate and solubilize the this compound. Be aware that this will alter the pH of your experimental solution.
-
Co-solvent Addition (use with caution): If compatible with your experiment, add a small percentage of a co-solvent like PEG-400 (e.g., 1-5% of the total volume) and vortex to mix.
-
Re-evaluation: After each step, visually inspect the solution for the disappearance of the precipitate. If the precipitate redissolves, use the solution immediately, as it may reprecipitate over time.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of the TASK-3 channel and its inhibition by this compound.
Caption: Key factors influencing the solubility of this compound in aqueous solutions.
References
- 1. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 2. Khan Academy [khanacademy.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 5. This compound | Two-P Potassium Channels Blockers: R&D Systems [rndsystems.com]
- 6. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. longdom.org [longdom.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Impact of TASK-3 Channel Mutations on PK-Thpp Binding Affinity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the impact of TASK-3 (KCNK9) channel mutations on the binding affinity of PK-Thpp, a potent TASK-3 antagonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on TASK-3 channels?
A1: this compound is a potent antagonist of TASK-3 potassium channels.[1] It is believed to inhibit the channel's function by binding to a common site within the intracellular pore region, thereby blocking the flow of potassium ions.[2][3] This inhibition leads to changes in the cell's membrane potential and excitability.[4]
Q2: Which specific mutations in the TASK-3 channel have been shown to significantly affect this compound binding affinity?
A2: Several mutations within the pore-forming region of the TASK-3 channel have been identified as critical for this compound binding. Notably, mutations at residues Leucine 122 (L122), Glycine 236 (G236), Leucine 239 (L239), and Valine 242 (V242) have been shown to dramatically decrease the binding affinity of this compound, in some cases increasing the IC50 value by over 1000-fold.[2][3]
Q3: What are the expected IC50 values for this compound on wild-type TASK-3 channels?
A3: The reported IC50 value for this compound on wild-type human TASK-3 channels is approximately 35 nM as measured by an IonWorks Quattro electrophysiology assay.[5] However, it's important to note that IC50 values can vary depending on the expression system and experimental technique used. For instance, studies using Xenopus oocytes and two-electrode voltage clamp (TEVC) have reported a higher IC50 of 243 ± 23.8 nM.[5]
Q4: Are there any known signaling pathways involving TASK-3 channels that could be relevant to my experiments?
A4: Yes, TASK-3 channels play a crucial role in setting the resting membrane potential and regulating cellular excitability.[6][7] Their activity is modulated by various factors, including extracellular pH and G-protein coupled receptors (GPCRs) that couple through the Gαq protein family.[7][8] For example, tumor necrosis factor α (TNFα) has been shown to enhance TASK-3 channel activity through the ASK1, JNK, and p38 signaling pathways.[9]
Troubleshooting Guides
Problem 1: Inconsistent or no measurable effect of this compound on wild-type TASK-3 channels.
-
Possible Cause 1: Incorrect Drug Concentration.
-
Troubleshooting Step: Verify the stock concentration and serial dilutions of this compound. Ensure the final concentrations used in the experiment are appropriate to observe an effect, typically ranging from sub-nanomolar to micromolar.
-
-
Possible Cause 2: Issues with the Expression System.
-
Troubleshooting Step: Confirm the successful expression and proper membrane localization of functional TASK-3 channels in your chosen expression system (e.g., Xenopus oocytes, HEK293 cells). This can be verified using techniques like Western blotting, immunofluorescence, or by measuring baseline potassium currents. A point mutation (G95E) within the K+ filter of TASK3 has been shown to abolish its potassium channel activity.[10][11]
-
-
Possible Cause 3: Electrophysiology Rig or Solution Problems.
-
Troubleshooting Step: For patch-clamp experiments, ensure the integrity of your seals (GΩ seal), the correct composition and osmolarity of your internal and external solutions, and a stable recording environment with low electrical noise.[12][13][14][15] Check for any leaks in the perfusion system that might dilute the applied drug concentration.
-
Problem 2: No significant change in this compound binding affinity observed with known resistance mutations (e.g., L122D, G236D).
-
Possible Cause 1: Inefficient Mutagenesis.
-
Troubleshooting Step: Sequence the entire coding region of your mutated TASK-3 construct to confirm the presence of the intended mutation and the absence of any unintended mutations.
-
-
Possible Cause 2: Poor Expression or Trafficking of the Mutant Channel.
-
Troubleshooting Step: Some mutations can lead to misfolding, retention in the endoplasmic reticulum, or degradation of the channel protein. Assess the expression level and membrane localization of the mutant channel compared to the wild-type using techniques like Western blotting or cell surface biotinylation assays.
-
-
Possible Cause 3: Altered Channel Gating Properties.
-
Troubleshooting Step: The introduced mutation might have altered the basic gating properties of the channel, making it non-functional or rendering it insensitive to the blocker for reasons other than a direct disruption of the binding site. Characterize the basic biophysical properties of the mutant channel (e.g., current-voltage relationship, open probability) in the absence of the drug.
-
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of specific TASK-3 mutations on the binding affinity of this compound, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: Effect of Pore Mutations on this compound IC50 in Fischer Rat Thyroid Epithelial Monolayers. [2]
| Mutation | Fold Increase in IC50 vs. Wild-Type |
| L122D | >1000-fold |
| L122E | >1000-fold |
| L122K | >1000-fold |
| G236D | >1000-fold |
| L239D | >89-fold |
| V242D | >160-fold |
Table 2: Reported IC50 Values of this compound for Wild-Type and Mutant TASK-3 Channels. [5]
| Channel | Expression System | Assay Method | IC50 |
| Wild-Type TASK-3 | Xenopus oocytes | Two-Electrode Voltage Clamp (TEVC) | 243 ± 23.8 nM |
| Wild-Type TASK-3 | HEK293 cells | IonWorks Quattro Electrophysiology | 35 nM |
| L122D Mutant | Fischer Rat Thyroid Epithelial Monolayers | Ussing Chamber | >10 µM |
| G236D Mutant | Fischer Rat Thyroid Epithelial Monolayers | Ussing Chamber | 7 µM |
| L239D Mutant | Fischer Rat Thyroid Epithelial Monolayers | Ussing Chamber | 895 nM |
| V242D Mutant | Fischer Rat Thyroid Epithelial Monolayers | Ussing Chamber | ~1.6 µM |
Experimental Protocols
Site-Directed Mutagenesis of the TASK-3 Gene
This protocol outlines the general steps for introducing specific point mutations into the TASK-3 gene using a commercially available kit, such as the QuikChange™ Site Directed Mutagenesis Kit.[5][10]
-
Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation. The mutation should be in the center of the primers.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type TASK-3 plasmid as the template and the designed mutagenic primers. The PCR reaction will generate a nicked circular DNA containing the desired mutation.
-
Template Digestion: Digest the parental, non-mutated DNA template by adding a Dpn I restriction enzyme to the PCR product. Dpn I specifically targets and digests methylated and hemimethylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the Dpn I-treated DNA into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the integrity of the rest of the gene by DNA sequencing.
Electrophysiological Recording of TASK-3 Currents
This section provides a general overview of the two-electrode voltage clamp (TEVC) technique for measuring TASK-3 currents in Xenopus oocytes.[5]
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer. Inject the oocytes with cRNA encoding either wild-type or mutant TASK-3 channels. Incubate the injected oocytes for 2-5 days to allow for channel expression.[5]
-
Two-Electrode Voltage Clamp (TEVC) Setup: Place a single oocyte in a recording chamber continuously perfused with an external recording solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Data Acquisition: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV) and apply a series of voltage steps to elicit TASK-3 currents. Record the resulting currents using an appropriate amplifier and data acquisition software.
-
Drug Application and Data Analysis: To determine the IC50 of this compound, apply increasing concentrations of the compound to the bath solution while recording the current at a specific voltage. Measure the percentage of current inhibition at each concentration and fit the data to a Hill equation to calculate the IC50 value.
Visualizations
Caption: Experimental workflow for assessing the impact of mutations.
Caption: Simplified signaling pathways involving the TASK-3 channel.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TASK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic potential of TASK3 (Kcnk9) depends on K+ channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gain and loss of TASK3 channel function and its regulation by novel variation cause KCNK9 imprinting syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Enhancement of TWIK-related Acid-sensitive Potassium Channel 3 (TASK3) Two-pore Domain Potassium Channel Activity by Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Oncogenic potential of TASK3 (Kcnk9) depends on K+ channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Troubleshooting PK-Thpp & PROTAC In Vivo Delivery
This technical support center provides troubleshooting guidance for researchers utilizing Proteolysis-Targeting Chimeras (PROTACs), including molecules like PK-Thpp, in in vivo experiments. Given that "this compound" is described as a potent TASK-3 channel blocker, this guide focuses on the broader challenges and strategies applicable to the in vivo delivery of PROTACs and other complex targeted protein degraders, which share similar physicochemical and pharmacological properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the in vivo delivery of PROTACs?
Researchers often face several hurdles with in vivo PROTAC delivery due to their unique structure, which typically includes two ligands and a linker. These molecules often have a high molecular weight and poor aqueous solubility, leading to challenges in achieving adequate oral bioavailability.[1][2] Key challenges include:
-
Poor Pharmacokinetics (PK): PROTACs can exhibit rapid clearance, low exposure, and poor oral bioavailability.[1][2][]
-
Suboptimal Formulation: Identifying a suitable vehicle to maintain solubility and stability for in vivo administration can be difficult.[][4]
-
The "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can predominate over the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced efficacy.[5][6]
-
Off-Target Effects: Unintended degradation of proteins other than the target can lead to toxicity.[6]
-
In Vivo Instability: PROTACs can be susceptible to metabolism, particularly cleavage of the linker.[5][7]
Q2: How can I improve the oral bioavailability of my PROTAC?
Improving oral bioavailability is a critical step for many PROTAC development programs.[1][2] Strategies to consider include:
-
Formulation Optimization: Exploring various formulations, such as lipid-based systems or amorphous solid dispersions, can enhance solubility and absorption.[][4]
-
Prodrug Approach: Modifying the PROTAC into a prodrug that is converted to the active molecule in vivo can sometimes improve absorption.[1]
-
Structural Modifications: medicinal chemistry efforts can focus on reducing molecular size and polarity, for instance, by promoting the formation of intramolecular hydrogen bonds.[1]
-
Administration with Food: For some PROTACs, administration with food can improve solubility in the gastrointestinal tract and enhance absorption.[1]
Q3: What is the "hook effect" and how can I mitigate it in my in vivo experiments?
The "hook effect" describes a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[5][6] This is due to the formation of non-productive binary complexes that compete with the formation of the essential ternary complex required for protein degradation.[5] To mitigate this:
-
Conduct Dose-Response Studies: Carefully titrate the dose of your PROTAC to identify the optimal concentration range for target degradation.
-
PK/PD Modeling: Integrate pharmacokinetic and pharmacodynamic data to understand the exposure-response relationship and select an appropriate dosing regimen.[8]
Q4: How do I assess off-target effects of my PROTAC in vivo?
Assessing off-target effects is crucial for ensuring the safety and specificity of your PROTAC.[6] Key approaches include:
-
Proteomics: Perform unbiased proteomic analysis of tissues from treated and untreated animals to identify unintended protein degradation.
-
In Silico Prediction: Use computational tools to predict potential off-target binding based on the PROTAC's structure.[9]
-
Target Engagement Assays: Employ techniques to confirm that the PROTAC is engaging with its intended target in vivo.
-
Careful Toxicity Studies: Conduct thorough toxicology studies to monitor for any adverse effects in animal models.[]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no target degradation in vivo despite in vitro activity | Poor pharmacokinetic properties (e.g., rapid clearance, low exposure). | Conduct a full PK study to determine Cmax, AUC, and half-life. Optimize the formulation and administration route.[] |
| In vivo instability (e.g., metabolic degradation of the PROTAC). | Perform in vivo stability studies to identify metabolites. Modify the linker or ligands to improve metabolic stability.[][7] | |
| Suboptimal dosing leading to the "hook effect". | Perform a dose-response study to find the optimal concentration for degradation.[5][6] | |
| High variability in experimental results | Inconsistent formulation or administration. | Standardize formulation preparation and administration techniques. Ensure complete solubilization of the PROTAC. |
| Biological variability in animal models. | Increase the number of animals per group to improve statistical power. | |
| Observed toxicity or adverse events | On-target toxicity due to essential function of the target protein. | Consider a conditional knockout or knockdown model to mimic the effect of the PROTAC. |
| Off-target effects leading to degradation of other proteins. | Perform proteomic analysis to identify off-target substrates. Redesign the PROTAC to improve selectivity.[6] | |
| Formulation-related toxicity. | Test the vehicle alone as a control group to assess its contribution to toxicity. | |
| Difficulty in formulating the PROTAC for in vivo administration | Poor aqueous solubility. | Screen a panel of biocompatible solvents and excipients. Consider advanced formulation strategies like lipid-based formulations or nanoparticles.[4][10][11] |
| Chemical instability in the formulation vehicle. | Assess the stability of the PROTAC in the chosen vehicle over time and under different storage conditions. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of a PROTAC following a single administration.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Formulation: Prepare the PROTAC in a suitable vehicle at the desired concentration.
-
Administration: Administer the PROTAC via the intended route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[]
Protocol 2: In Vivo Pharmacodynamic (PD) and Efficacy Study
Objective: To evaluate the extent and duration of target protein degradation and the therapeutic efficacy of a PROTAC in a disease model.
Methodology:
-
Animal Model: Use a relevant disease model (e.g., tumor xenograft model).[]
-
Dosing Regimen: Administer the PROTAC at various doses and schedules based on PK data.
-
Tissue Collection: Collect tumors and other relevant tissues at different time points after the last dose.
-
Target Protein Quantification: Homogenize the tissues and quantify the levels of the target protein using methods like Western blotting, ELISA, or mass spectrometry.
-
Efficacy Assessment: Monitor disease progression by measuring relevant endpoints (e.g., tumor volume, survival).[]
-
Data Analysis: Correlate the level of target protein degradation with the observed therapeutic efficacy.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for in vivo PROTAC studies.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
- 1. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 4. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to Overcome Biological Barriers Associated with Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to PK-Thpp
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental application of PK-Thpp, a potent TASK-3 potassium channel blocker.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous/Cell Culture Media | This compound has limited solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate. | Prepare a higher concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs during the preparation of in vivo formulations, gentle heating and/or sonication can aid dissolution.[1] |
| Inconsistent or No Blockade of TASK-3 Channels | - Degradation of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. - Incorrect Concentration: Inaccurate calculation of the final concentration in the experimental setup. - pH of Solution: The activity of TASK channels can be pH-sensitive. | - Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Re-calculate the required volume of this compound stock for your experiment. Consider using a concentration range to determine the optimal blocking concentration for your specific cell type or preparation. - Ensure the pH of your experimental buffer is within the optimal range for TASK-3 channel activity. |
| Variability in Electrophysiology Recordings | - Incomplete Washout: this compound may have a slow washout time, leading to lingering effects in subsequent recordings. - Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may have effects on ion channels at certain concentrations. | - Allow for a sufficient washout period between applications of this compound. - Perform vehicle control experiments to ensure that the solvent at the final concentration does not affect the recorded currents. |
| Unexpected Off-Target Effects | Although this compound is a selective TASK-3 blocker, at higher concentrations it may interact with other ion channels. | This compound shows weak activity against the voltage-gated Kv1.5 channel (IC50 ~5 µM) and is insensitive to hERG at concentrations >15 µM.[1] It is important to use the lowest effective concentration of this compound to minimize potential off-target effects. A counterscreen against other relevant ion channels in your experimental system may be necessary if off-target effects are suspected. |
| Low Cell Viability in In Vitro Assays | High concentrations of this compound or its solvent (DMSO) may be cytotoxic. | Determine the optimal, non-toxic concentration of this compound and the vehicle for your specific cell line using a cell viability assay (e.g., MTT or LDH assay) prior to conducting functional experiments. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
How should solid this compound be stored? Solid this compound should be stored at +4°C.[2]
-
What is the recommended solvent for preparing this compound stock solutions? DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound (up to 50 mM).[2] For some applications, 1eq. HCl with gentle warming can be used to achieve a concentration of up to 20 mM.[2]
-
How should this compound stock solutions be stored and for how long? Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Experimental Use
-
What is the typical working concentration for this compound in in vitro experiments? The IC50 of this compound for TASK-3 is 35 nM and for TASK-1 is 300 nM.[1] The optimal working concentration will depend on the specific experimental setup and cell type. It is recommended to perform a dose-response curve to determine the most effective concentration for your experiment.
-
What vehicle control should be used for in vivo studies? A common vehicle for in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Therefore, a solution containing these components without this compound should be used as the vehicle control.
-
Is this compound selective for TASK-3 channels? this compound is a potent and selective blocker of TASK-3 channels.[1] It shows significantly less activity against TASK-1 channels and is inactive against TREK-1 channels.[1] It has weak activity against Kv1.5 and is insensitive to hERG at high concentrations.[1]
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of solid this compound. The molecular weight of this compound is 468.59 g/mol .
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.69 mg of this compound in 1 ml of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
2. In Vitro Cell-Based Assay Workflow
This protocol provides a general workflow for testing the effect of this compound on cultured cells expressing TASK-3 channels.
Caption: General workflow for in vitro cell-based assays with this compound.
Signaling Pathway
Mechanism of Action of this compound
This compound is a direct blocker of the TASK-3 potassium channel pore. By physically occluding the pore, it prevents the efflux of potassium ions from the neuron. This inhibition of the potassium leak current leads to depolarization of the neuronal membrane, bringing it closer to the threshold for firing an action potential and thereby increasing neuronal excitability.
References
Technical Support Center: Assessing the Selectivity of PK-Thpp Against K2P Channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the selectivity of the K2P channel blocker, PK-Thpp. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known selectivity data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental assessment of this compound's selectivity against K2P channels.
| Question | Answer & Troubleshooting Steps |
| 1. What is the known selectivity of this compound for K2P channels? | This compound is a potent blocker of TASK-3 (KCNK9) and shows moderate potency for TASK-1 (KCNK3) channels. It is reported to be largely inactive against TREK-1 channels.[1] For a detailed summary of IC50 values, please refer to the Data Presentation section below. |
| 2. My IC50 values for this compound are different from the published data. What could be the reason? | Discrepancies in IC50 values can arise from several factors: • Cellular System: Different expression systems (e.g., Xenopus oocytes vs. mammalian cell lines like HEK293 or CHO) can yield different IC50 values due to variations in membrane composition and post-translational modifications of the channel. • Recording Conditions: Variations in recording solutions (ion concentrations, pH), temperature, and voltage protocols can all influence the apparent potency of the blocker. • Compound Stability: Ensure the stock solution of this compound is properly stored and fresh dilutions are made for each experiment. Degradation of the compound can lead to a loss of potency. |
| 3. I am having trouble getting a stable recording from my cells expressing K2P channels. What should I do? | Stable recordings are crucial for accurate pharmacological assessment. Here are some troubleshooting tips: • Cell Health: Ensure your cells are healthy and not overgrown. Passage them regularly and use them within an optimal window after plating. • Pipette Quality: Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 2-5 MΩ for whole-cell recordings). • Seal Formation: A high-resistance (GΩ) seal is critical. If you are struggling to form a good seal, try adjusting the pipette pressure, using a different batch of cells, or ensuring your recording solutions are properly filtered and free of particulates. |
| 4. This compound seems to be precipitating in my external solution. How can I address this? | This compound has limited aqueous solubility. To avoid precipitation: • Vehicle Concentration: Keep the final concentration of the vehicle (e.g., DMSO) as low as possible (typically ≤0.1%). Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and then perform serial dilutions in the external solution. • Sonication: Briefly sonicate the final working solution to aid dissolution. • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before perfusion. |
| 5. How do I control for potential vehicle effects on the K2P channels? | It is essential to perform control experiments with the vehicle alone. • Vehicle Control: Apply the external solution containing the same final concentration of the vehicle (e.g., 0.1% DMSO) without this compound to the cells. • Baseline Measurement: Ensure that the vehicle alone does not cause any significant change in the channel current before applying this compound. |
| 6. What is the appropriate voltage protocol to use for assessing this compound block? | The voltage protocol will depend on the specific K2P channel being studied, as their voltage dependence varies. • I-V Relationship: First, determine the current-voltage (I-V) relationship of the channel in your expression system. • Test Potential: For assessing block, a standard approach is to hold the cell at a negative potential (e.g., -80 mV) and then apply a depolarizing step or a voltage ramp to elicit channel opening. The block is then measured at a specific depolarizing potential where a stable outward current is observed. |
Data Presentation: Selectivity Profile of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound for various K2P channels.
| K2P Channel Subfamily | Channel Name | Gene Name | IC50 (nM) | Reference |
| TASK | TASK-1 | KCNK3 | 300 | [1] |
| TASK-3 | KCNK9 | 35 | [1] | |
| TASK-2 | KCNK5 | Data not available | ||
| TREK | TREK-1 | KCNK2 | >10,000 | |
| TREK-2 | KCNK10 | Data not available | ||
| TRAAK | KCNK4 | Data not available | ||
| TRESK | TRESK | KCNK18 | Data not available | |
| TALK | TALK-1 | KCNK16 | Data not available | |
| TALK-2 | KCNK17 | Data not available | ||
| THIK | THIK-1 | KCNK13 | Data not available | |
| THIK-2 | KCNK12 | Data not available |
Experimental Protocols
Detailed Methodology: Assessing this compound Selectivity using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for determining the IC50 of this compound on a panel of K2P channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture cells in appropriate media and conditions.
-
Transiently transfect cells with plasmids encoding the human K2P channel of interest and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Plate cells onto glass coverslips 24 hours post-transfection for recording 24-48 hours later.
2. Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a fluorescently labeled cell with the patch pipette and form a GΩ seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
4. Data Acquisition and Analysis:
-
Apply a voltage ramp or step protocol to elicit K2P channel currents. For example, a ramp from -100 mV to +60 mV over 200 ms.
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Wash out the compound with the external solution to check for reversibility of the block.
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) for each concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Caption: Workflow for assessing this compound selectivity.
Caption: Logic diagram for troubleshooting experiments.
References
Validation & Comparative
A Comparative Analysis of TASK Inhibitors: PK-THPP versus A1899
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of the TWIK-related acid-sensitive potassium (TASK) channel family, PK-THPP and A1899. TASK channels, particularly TASK-1 (KCNK3) and TASK-3 (KCNK9), are crucial in setting the resting membrane potential and regulating cellular excitability. Their involvement in various physiological processes, including respiratory drive, makes them attractive targets for therapeutic intervention. This document offers a comprehensive overview of the available experimental data to facilitate informed decisions in research and drug development.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and A1899, focusing on their potency and in vivo efficacy. It is important to note that direct comparisons of potency can be influenced by the expression system used in the study.
| Compound | Target | IC₅₀ (nM) | Expression System | Reference |
| This compound | hTASK-1 | 300 | HEK Cells | |
| hTASK-3 | 35 | HEK Cells | ||
| rTASK-3 | 42 | Fischer Rat Thyroid Monolayers | [1] | |
| A1899 | hTASK-1 | 7 | CHO Cells | |
| hTASK-3 | 70 | CHO Cells | ||
| rTASK-3 | 1600 | Fischer Rat Thyroid Monolayers | [1] |
Table 1: Comparative Potency (IC₅₀) of this compound and A1899 on TASK Channels. This table highlights the half-maximal inhibitory concentrations of this compound and A1899 on human (h) and rat (r) TASK-1 and TASK-3 channels.
| Compound | Dose | Peak Change in Minute Ventilation (%) | Animal Model | Reference |
| This compound | 0.5 mg/kg (IV) | 84 ± 19 | Isoflurane-anesthetized rats | [1] |
| 5 mg/kg (IV) | 226 ± 56 | Isoflurane-anesthetized rats | [1] | |
| A1899 | 5 mg/kg (IV) | 46 ± 2 | Isoflurane-anesthetized rats | [1] |
| 25 mg/kg (IV) | 236 ± 48 | Isoflurane-anesthetized rats | [1] | |
| Doxapram (Control) | 25 mg/kg (IV) | 103 ± 20 | Isoflurane-anesthetized rats | [1] |
| Vehicle (Control) | 1 mL/kg (IV) | 33 ± 9 | Isoflurane-anesthetized rats | [1] |
Table 2: In Vivo Efficacy of this compound and A1899 on Respiration. This table presents the peak change in minute ventilation following intravenous administration of the compounds in anesthetized rats, demonstrating their potential as respiratory stimulants.
Selectivity Profile
Mechanism of Action
Both this compound and A1899 are understood to be open-channel blockers that bind within the intracellular pore of the TASK channel.[2][6] This binding site is located in the central cavity below the selectivity filter.[6] Mutagenesis studies have identified key amino acid residues within this pore region that are critical for the binding and inhibitory action of both compounds.[2]
Signaling Pathways and Experimental Workflows
The inhibition of TASK channels by this compound and A1899 has direct consequences on cellular signaling, primarily through the modulation of membrane potential.
Caption: Signaling pathway of TASK channel inhibition.
The inhibition of outward K+ current through TASK channels by this compound or A1899 leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium.[7][8] The rise in intracellular calcium concentration then triggers various downstream cellular responses, such as neurotransmitter release in neurons or contraction in smooth muscle cells.[7]
Caption: Workflow for determining inhibitor potency.
The potency of TASK channel inhibitors is typically determined using electrophysiological techniques, such as the whole-cell patch-clamp method, on mammalian cell lines (e.g., HEK-293 or CHO cells) that are transiently transfected to express the specific TASK channel subtype.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and pharmacology.
Objective: To measure the inhibitory effect of this compound and A1899 on TASK channel currents and determine their IC₅₀ values.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with plasmids encoding the human or rat TASK-1 or TASK-3 channel subunits. A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
-
Recording Setup: Transfected cells are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution containing physiological concentrations of ions.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is carefully maneuvered to touch the membrane of a transfected cell. Gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette, establishing electrical access to the entire cell.
-
Voltage Clamp and Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit TASK channel currents, which are recorded using an amplifier and data acquisition software.
-
Drug Application: A baseline recording of the TASK current is established. Then, solutions containing different concentrations of this compound or A1899 are perfused into the chamber, and the resulting inhibition of the current is measured.
-
Data Analysis: The percentage of current inhibition at each drug concentration is calculated. These data are then fitted to a Hill equation to determine the IC₅₀ value for each compound.
Ussing Chamber Assay
This technique is used to measure ion transport across epithelial cell monolayers.
Objective: To assess the potency of inhibitors on TASK channels expressed in a polarized epithelial cell line.
Methodology:
-
Cell Culture: Fischer rat thyroid (FRT) epithelial cells, which do not endogenously express TASK channels, are stably transfected with the rat TASK-3 gene. The cells are then seeded onto permeable filter supports and allowed to form a confluent and polarized monolayer.
-
Chamber Setup: The filter support with the cell monolayer is mounted between two halves of an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological salt solution and gassed with 95% O₂/5% CO₂. The temperature is maintained at 37°C.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV using a voltage-clamp amplifier. The current required to maintain this clamp, known as the short-circuit current (Isc), is a measure of net ion transport across the epithelium.
-
Drug Application: After a stable baseline Isc is recorded, increasing concentrations of this compound or A1899 are added to the apical or basolateral solution.
-
Data Analysis: The change in Isc upon drug application reflects the inhibition of TASK channel activity. The concentration-response data are used to calculate the IC₅₀ value.
In Vivo Plethysmography in Anesthetized Rats
This method is used to evaluate the effects of the compounds on respiratory function.
Objective: To determine the in vivo efficacy of this compound and A1899 as respiratory stimulants.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with isoflurane. A catheter is placed in a femoral vein for intravenous drug administration.
-
Plethysmography: The anesthetized rat is placed in a whole-body plethysmography chamber, which allows for non-invasive measurement of respiratory parameters, including tidal volume and breathing frequency. Minute ventilation is calculated as the product of these two parameters.
-
Drug Administration: After a baseline period of stable breathing is recorded, a single intravenous bolus of this compound, A1899, or a vehicle control is administered.
-
Data Collection and Analysis: Respiratory parameters are continuously monitored and recorded before and after drug administration. The peak change in minute ventilation relative to the baseline is calculated for each dose of each compound. Statistical analysis is performed to compare the effects of the different treatments.[1]
References
- 1. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv1.5 blockers preferentially inhibit TASK-1 channels: TASK-1 as a target against atrial fibrillation and obstructive sleep apnea? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kiper AK et al. (2015), Kv1.5 blockers preferentially inhibit TASK-1 ch... - Paper [xenbase.org]
- 5. Kv1.5 blockers preferentially inhibit TASK-1 channels: TASK-1 as a target against atrial fibrillation and obstructive sleep apnea? | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. A1899, this compound, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of PK-Thpp and Doxapram as Respiratory Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the respiratory stimulant effects of PK-Thpp and the established analeptic drug, doxapram. The following sections will delve into their mechanisms of action, present comparative experimental data, and outline the methodologies employed in these studies.
Mechanism of Action: A Tale of Two TASK Inhibitors
Both this compound and doxapram exert their respiratory stimulant effects primarily through the inhibition of TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3.[1][2][3] These channels are crucial in regulating the resting membrane potential of chemosensing cells, particularly in the carotid bodies, which are key peripheral sensors of blood oxygen and carbon dioxide levels.[4][5]
By inhibiting TASK channels, both drugs lead to depolarization of these chemosensory cells. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions.[5][6] The elevated intracellular calcium concentration then stimulates the release of neurotransmitters that activate afferent nerve fibers, ultimately signaling the respiratory centers in the brainstem to increase the rate and depth of breathing.[4] Doxapram's mechanism involves stimulating chemoreceptors in the carotid bodies, which in turn stimulates the respiratory center in the brainstem.[7] At higher doses, doxapram also directly stimulates the central respiratory centers in the medulla.[8][9] this compound is a potent and selective blocker of TASK-3 and TASK-1 channels.[10][11]
While both drugs share this fundamental mechanism, differences in their potency and selectivity for TASK channel subtypes may account for the observed variations in their respiratory stimulant profiles.
Comparative Efficacy: Quantitative Insights
Experimental data from a study on isoflurane-anesthetized rats provides a direct comparison of the respiratory effects of this compound and doxapram. The following table summarizes the key findings on minute ventilation and arterial blood gas parameters.
| Parameter | Vehicle (DMSO) | Doxapram (25 mg/kg) | This compound (0.5 mg/kg) | This compound (5 mg/kg) |
| Peak Change in Minute Ventilation (%) | 33 ± 9 | 103 ± 20 | 84 ± 19 | 226 ± 56 |
| Arterial pH (30 min post-injection) | 7.38 ± 0.03 | 7.43 ± 0.03 | - | 7.62 ± 0.02 |
| Arterial pCO2 (mmHg) (30 min post-injection) | 48 ± 4 | 39 ± 4 | - | 23 ± 0.8 |
Data presented as mean ± SEM. Data sourced from a study on male Sprague-Dawley rats.[1]
The results indicate that this compound, particularly at a dose of 5 mg/kg, induced a significantly greater and more sustained increase in minute ventilation compared to doxapram at 25 mg/kg.[1] Furthermore, this compound administration led to a profound and lasting respiratory alkalosis, as evidenced by the significant increase in arterial pH and decrease in arterial pCO2, an effect not observed with doxapram at the tested dose.[1]
Experimental Protocols
The data presented above was obtained from a study utilizing the following methodology:
Animal Model: Male Sprague-Dawley rats were used for the experiments.[1]
Anesthesia: The rats were spontaneously breathing 1.5% isoflurane in room air.[1]
Drug Administration: this compound, A1899 (another TASK channel antagonist), and doxapram were administered intravenously (IV).[1]
Respiratory Monitoring: Non-invasive plethysmography was employed to quantify breathing parameters, including minute ventilation.[1]
Arterial Blood Gas Analysis: Arterial blood samples were collected 30 minutes after drug administration to measure pH and partial pressure of carbon dioxide (pCO2).[1]
TASK Channel Inhibition Assay: The inhibitory effects of the compounds on rat TASK-3 potassium channel function were assessed using an Ussing chamber with Fischer rat thyroid monolayers transiently expressing the channel.[1]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway for respiratory stimulation and a typical experimental workflow.
Caption: Signaling pathway of this compound and doxapram in stimulating respiration.
Caption: General experimental workflow for comparing respiratory stimulants.
Conclusion
Both this compound and doxapram function as respiratory stimulants through the inhibition of TASK potassium channels. However, the available experimental data suggests that this compound is a more potent and efficacious agent than doxapram, inducing a greater and more sustained respiratory response at a lower dose.[1] The profound respiratory alkalosis observed with this compound indicates a powerful and lasting effect on gas exchange.[1] These findings highlight the potential of selective TASK channel modulators like this compound as novel therapeutic agents for respiratory disorders, warranting further investigation and development.
References
- 1. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 5. A1899, this compound, ML365, and Doxapra ... | Article | H1 Connect [archive.connect.h1.co]
- 6. A1899, this compound, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxapram - Wikipedia [en.wikipedia.org]
- 8. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
A Comparative Guide to the Validation of PK-Thpp as a Selective TASK-3 Blocker in Native Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PK-Thpp's performance as a selective TWIK-related acid-sensitive potassium (TASK)-3 channel blocker against other alternatives. It includes supporting experimental data from native tissues, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the assessment of this compound for research and drug development purposes.
Data Presentation: Comparative Selectivity and Efficacy
The following tables summarize the quantitative data on the potency and selectivity of this compound and alternative TASK-3 channel blockers.
| Compound | Target | IC50 (nM) | Native Tissue/Cell Line | Reference |
| This compound | TASK-3 (KCNK9) | 35 | HEK293 Cells | [1][2] |
| TASK-1 (KCNK3) | 300 - 303 | HEK293 Cells | [1][2] | |
| Rat TASK-3 | 42 | Fischer Rat Thyroid (FRT) Monolayers | ||
| A1899 | TASK-1 | 7 - 35.1 | CHO Cells / Xenopus Oocytes | |
| Rat TASK-3 | 1600 | Fischer Rat Thyroid (FRT) Monolayers | ||
| ML365 | TASK-1 | 16 | - | |
| Doxapram | Human TASK-1 | 4000 | - | |
| Human TASK-3 | 2500 | - | ||
| Rat TASK-3 | 22000 | Fischer Rat Thyroid (FRT) Monolayers |
Table 1: Potency of TASK Channel Blockers. This table highlights the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against TASK-1 and TASK-3 channels. Lower values indicate higher potency.
| Compound | Selectivity (TASK-1 IC50 / TASK-3 IC50) | Key Off-Target Effects Noted | Reference |
| This compound | ~8.7-fold for human channels | >140-fold selectivity over a wider range of potassium channels. | [2] |
| A1899 | Primarily a TASK-1 blocker | - | |
| ML365 | Primarily a TASK-1 blocker | - | |
| Doxapram | Non-selective | Known to affect other channels and act as a respiratory stimulant through various mechanisms. |
Table 2: Selectivity Profile of TASK Channel Blockers. This table illustrates the selectivity of this compound for TASK-3 over the closely related TASK-1 channel, a key indicator of its specificity.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Cerebellar Granule Neurons
This protocol is adapted for recording native TASK-like currents from cerebellar granule cells, where both TASK-1 and TASK-3 subunits are expressed.[3][4]
Objective: To measure the effect of this compound on the native K+ currents in neurons known to express TASK-3 channels.
Materials:
-
Animals: Post-natal day 18-24 Wistar rats.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. pH adjusted to 7.2 with KOH, osmolarity at 270 mOsm/L.
-
-
Equipment:
-
Vibratome for slicing brain tissue.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling pipettes (3-7 MΩ resistance).
-
Microscope with DIC optics.
-
Procedure:
-
Slice Preparation: Anesthetize and decapitate the rat. Rapidly remove the cerebellum and place it in ice-cold, oxygenated aCSF. Cut 250-300 µm thick parasagittal slices using a vibratome.
-
Incubation: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
Recording:
-
Place a slice in the recording chamber and perfuse with aCSF at 1.5 mL/min.
-
Identify cerebellar granule cells under the microscope.
-
Approach a neuron with a pipette filled with intracellular solution and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a command potential of -60 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
-
-
Drug Application:
-
Establish a stable baseline recording of the whole-cell current.
-
Perfuse the slice with aCSF containing the desired concentration of this compound or an alternative blocker.
-
Record the change in holding current and current-voltage relationship to determine the extent of channel inhibition.
-
-
Data Analysis:
-
Measure the amplitude of the outward current at different voltages before and after drug application.
-
Construct a dose-response curve to calculate the IC50 value.
-
Ussing Chamber Assay with Fischer Rat Thyroid (FRT) Monolayers
This method is used to study the function of ion channels in a polarized epithelial cell line expressing the target channel.
Objective: To quantify the inhibitory effect of this compound on rat TASK-3 channels expressed in a high-resistance epithelial monolayer.
Materials:
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably transfected with rat TASK-3.
-
Culture Medium: Standard cell culture medium appropriate for FRT cells.
-
Permeable Supports: Transwell-type inserts.
-
Solutions:
-
Ringer's Solution: Symmetrical solution for both apical and basolateral chambers, e.g., 115 mM NaCl, 25 mM NaHCO3, 5 mM KCl, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose. Maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Equipment:
-
Ussing chamber system with electrodes and amplifier.
-
Water bath for temperature control.
-
Procedure:
-
Cell Culture: Culture FRT-rTASK-3 cells on permeable supports until a confluent, high-resistance monolayer is formed.
-
Chamber Setup:
-
Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.
-
Fill both chambers with pre-warmed and gassed Ringer's solution.
-
-
Equilibration and Baseline Measurement:
-
Allow the system to equilibrate for 15-20 minutes.
-
Measure the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).
-
-
Drug Application:
-
Add this compound or other blockers to the apical or basolateral chamber at increasing concentrations.
-
Record the change in Isc after each addition until a steady state is reached.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the TASK-3 current at each drug concentration.
-
Generate a concentration-response curve and fit it with a sigmoidal function to determine the IC50.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway in carotid body glomus cells in response to hypoxia/acidosis and pharmacological blockade by this compound.
Caption: Experimental workflow for the screening and validation of a selective TASK-3 blocker like this compound.
References
- 1. This compound | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Functional expression of TASK-1/TASK-3 heteromers in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional expression of TASK-1/TASK-3 heteromers in cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of PK-THPP Activity Across Different Assay Systems
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common experimental platforms used to measure the activity of PK-THPP, a potent inhibitor of the TASK-3 potassium channel. This document outlines the principles behind each method, presents supporting experimental data, and offers detailed protocols for key assays.
Introduction to this compound and the TASK-3 Channel
This compound is a potent and selective chemical antagonist of the TWIK-related acid-sensitive K+ (TASK) channel 3, also known as K2P9.1.[1][2] TASK-3 channels are members of the two-pore domain potassium channel family and contribute to the regulation of the resting membrane potential in various excitable cells, particularly in the central nervous system.[1] These channels are implicated in processes such as neurotransmitter action and have been identified as potential oncogenic factors.[1] The inhibitory action of this compound involves binding to a common site within the intracellular pore region of the TASK-3 channel, thereby physically occluding the channel and preventing the flow of potassium ions.[2][3][4]
Given the therapeutic potential of targeting TASK-3, it is crucial to accurately and reproducibly quantify the inhibitory activity of compounds like this compound. However, the measured potency, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the experimental system and methodology employed.[1] This guide provides a comparative overview of the primary assay platforms used to assess this compound activity, highlighting their principles, advantages, and limitations to aid researchers in selecting the appropriate methods and interpreting their results.
Mechanism of this compound Inhibition on TASK-3 Channel
The following diagram illustrates the mechanism by which this compound inhibits the TASK-3 potassium channel.
Figure 1. Mechanism of this compound on the TASK-3 Channel.
Comparison of Assay Systems for this compound Activity
The activity of this compound is primarily assessed using two major categories of techniques: electrophysiological assays and fluorescence-based assays. Each method offers distinct advantages in terms of throughput, detail of information, and sensitivity.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound against the TASK-3 channel across various experimental platforms. The variation in these values underscores the importance of cross-validation.
| Assay Platform | Cell System | Reported IC50 (nM) | Reference(s) |
| Automated Electrophysiology | HEK293 Cells | 35 | [1] |
| Automated Electrophysiology | - | 413 | [2] |
| Two-Electrode Voltage Clamp (TEVC) | Xenopus Oocytes | 243 ± 23.8 | [1] |
| Ussing Chamber | Fischer Rat Thyroid Cells | 42 | [5] |
| Thallium Influx Assay | - | 130 | [2] |
Experimental Methodologies
This section provides detailed protocols for the principal methods used to determine the inhibitory activity of this compound on TASK-3 channels.
Electrophysiological Assays: Whole-Cell Patch Clamp
Principle: Whole-cell patch clamp is considered the gold standard for studying ion channels.[6] It provides a direct measurement of the ionic currents flowing through the channels in the membrane of a single cell. By holding the cell membrane at a constant voltage (voltage-clamp), one can record the current changes induced by the opening and closing of ion channels and assess the blocking effect of a compound like this compound.[7]
Detailed Protocol:
-
Cell Preparation:
-
Culture cells expressing the TASK-3 channel (e.g., HEK293 cells) on glass coverslips. Plate the cells a day before the experiment to allow for adherence.[6]
-
On the day of recording, place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH.[7]
-
-
Pipette Preparation:
-
Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[7]
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Recording Procedure:
-
Lower the pipette to the surface of a target cell and apply slight positive pressure.
-
Once a dimple is visible on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[7]
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[8]
-
Set the amplifier to voltage-clamp mode and hold the cell at a potential of -80 mV. Elicit TASK-3 currents using voltage ramps (e.g., from -100 mV to +100 mV over 1 second).
-
Establish a stable baseline recording of the TASK-3 current.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) for each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Fluorescence-Based Assays
Fluorescence-based assays offer a higher throughput alternative to electrophysiology and are well-suited for screening large compound libraries.
Principle: These assays use voltage-sensitive fluorescent dyes that redistribute across the cell membrane in response to changes in membrane potential.[9][10] Inhibition of a potassium channel like TASK-3 by this compound will cause membrane depolarization, which can be detected as a change in fluorescence intensity.[11]
Detailed Protocol:
-
Cell Plating:
-
Seed cells expressing TASK-3 channels into 96- or 384-well microplates and incubate overnight.[12]
-
-
Dye Loading:
-
Prepare a loading buffer containing a voltage-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[11]
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates for 30-60 minutes at 37°C to allow the dye to load into the cells.[10]
-
-
Compound Preparation:
-
Prepare a separate plate with serial dilutions of this compound at concentrations higher than the final desired concentrations.
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into a fluorometric imaging plate reader (e.g., FLIPR).
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then add the this compound solutions from the compound plate to the cell plate and continuously monitor the fluorescence signal.
-
After a set period, a stimulus solution (e.g., high potassium buffer) is added to depolarize all cells, providing a maximum signal for normalization.
-
-
Data Analysis:
-
The change in fluorescence intensity upon addition of this compound is measured.
-
The response for each concentration is normalized to the baseline and the maximum depolarization signal.
-
Plot the normalized response against the this compound concentration to calculate the IC50.
-
Principle: This assay uses the fact that thallium ions (Tl+) can pass through potassium channels.[13] A thallium-sensitive fluorescent dye is loaded into the cells. When an external solution containing Tl+ is added, the influx of Tl+ through open TASK-3 channels causes an increase in fluorescence.[14] this compound will block this influx, resulting in a reduced fluorescence signal.[15]
Detailed Protocol:
-
Cell Plating:
-
Plate TASK-3 expressing cells in 96- or 384-well plates and incubate overnight.
-
-
Dye Loading:
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ dye) by incubating them with the dye solution for approximately 1 hour at room temperature.[16]
-
-
Compound Addition:
-
Add different concentrations of this compound to the wells and incubate for a predetermined period (e.g., 10-30 minutes).
-
-
Assay Execution:
-
Place the plate in a fluorescence plate reader.
-
The instrument will inject a stimulus buffer containing Tl+ into each well while simultaneously reading the fluorescence.
-
The rate of fluorescence increase is measured over time.
-
-
Data Analysis:
-
The initial rate of fluorescence increase is calculated for each well.
-
The rates are normalized to control wells (no inhibitor).
-
The normalized rates are plotted against the this compound concentration to determine the IC50 value.
-
Experimental Workflow for Cross-Validation
The following diagram outlines a logical workflow for the cross-validation of a TASK-3 channel inhibitor like this compound.
Figure 2. Cross-Validation Workflow for a TASK-3 Inhibitor.
Conclusion
The accurate determination of the potency of ion channel modulators like this compound is fundamental for their development as research tools or therapeutic agents. As demonstrated, the measured IC50 values can differ based on the chosen assay system, reflecting the unique biophysical conditions of each platform. High-throughput fluorescence-based assays are invaluable for initial screening, while automated electrophysiology provides more detailed and direct functional data at a medium throughput. Manual patch-clamp remains the definitive method for detailed mechanistic studies. By employing a multi-platform approach and understanding the principles and limitations of each technique, researchers can build a comprehensive and robust activity profile for their compounds of interest, leading to more reliable and translatable results.
References
- 1. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
Navigating the Landscape of TASK-3 Channel Blockers: A Comparative Analysis of PK-THPP Analogs
For researchers and drug development professionals, the quest for potent and selective molecular probes is paramount. This guide provides a detailed comparison of PK-THPP analogs, a class of compounds targeting the TWIK-related acid-sensitive K+ (TASK) channels, with a primary focus on the TASK-3 subtype. By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this guide aims to facilitate the selection and development of improved therapeutic agents.
The TASK-3 potassium channel, a member of the two-pore domain potassium channel family (K2P), plays a crucial role in setting the resting membrane potential and regulating neuronal excitability.[1][2] Its involvement in various physiological processes, including respiratory control and sleep-wake cycles, has made it an attractive target for drug discovery.[3][4] this compound emerged as a potent and selective blocker of TASK-3 channels, demonstrating significant potential as a chemical tool and a lead compound for therapeutic development.[3][4] This guide delves into the structure-activity relationships of this compound and its analogs, offering a comparative analysis of their potency and selectivity to aid in the design of next-generation modulators.
Comparative Potency and Selectivity of this compound and Analogs
The following table summarizes the inhibitory potency (IC50) of this compound and a selection of its analogs against TASK-3 and the closely related TASK-1 channel. This data, compiled from various studies, highlights the structural nuances that dictate the affinity and selectivity of these compounds. The selectivity index, calculated as the ratio of IC50 for TASK-1 to IC50 for TASK-3, provides a quantitative measure of a compound's preference for the target channel.
| Compound ID | Modification from this compound (Compound 23) | IC50 for TASK-3 (nM) | IC50 for TASK-1 (nM) | Selectivity (TASK-1/TASK-3) | Reference |
| This compound (23) | - | 35 | 300 | ~8.6 | [3][4] |
| Compound 17b | Pyrrolidine instead of substituted piperidine | >10,000 | Not Reported | Not Applicable | [5] |
| Compound 20b | Different substitution on the piperidine ring | 70 | Not Reported | Not Reported | [5] |
| Compound 21 | Different substitution on the piperidine ring | 50 | Not Reported | Not Reported | [5] |
| Compound 22 | Different substitution on the piperidine ring | 40 | Not Reported | Not Reported | [5] |
| A1899 | Different chemical scaffold (biphenyl derivative) | 70 (in CHO cells) | 7 (in CHO cells) | ~0.1 | [3] |
Key Observations from the Data:
-
This compound (Compound 23) exhibits high potency for TASK-3 with an IC50 of 35 nM and maintains a degree of selectivity over TASK-1.[3][4]
-
The structure-activity relationship studies reveal that the substituted piperidine moiety is crucial for high-affinity binding to TASK-3. Compound 17b , which features an unsubstituted pyrrolidine ring, shows a dramatic loss of potency.[5]
-
Analogs 20b, 21, and 22 , with varied substitutions on the piperidine ring, retain potent TASK-3 inhibitory activity, suggesting that this position is amenable to modification for fine-tuning properties like solubility and metabolic stability.[5]
-
For comparison, A1899 , a compound from a different chemical class, also potently blocks TASK channels but displays a reverse selectivity profile, favoring TASK-1 over TASK-3.[3]
Experimental Protocols
The determination of the potency and selectivity of this compound analogs relies on robust and reproducible experimental methodologies. The following section outlines a typical workflow for characterizing these compounds using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology for TASK-3 Channel Inhibition
This technique allows for the direct measurement of ion channel activity in living cells.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected with the cDNA encoding for the human TASK-3 channel.
-
Cells are cultured on glass coverslips in a suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum) and incubated for 24-48 hours to allow for channel expression.
2. Electrophysiological Recording:
-
A coverslip with transfected cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage ramps or steps are applied to elicit TASK-3 currents.
3. Compound Application and Data Analysis:
-
A baseline recording of the TASK-3 current is established.
-
This compound or its analogs are then perfused into the recording chamber at various concentrations.
-
The steady-state current inhibition at each concentration is measured.
-
The concentration-response data are fitted with the Hill equation to determine the IC50 value for each compound.
Visualizing the Mechanism of Action
To understand the functional consequences of TASK-3 channel inhibition by this compound analogs, it is essential to visualize the downstream signaling pathway.
References
- 1. What are TASK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TASK-3 Two-Pore Domain Potassium Channels Enable Sustained High-Frequency Firing in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PK-Thpp and Other Respiratory Stimulants: A Guide for Researchers
For drug development professionals and researchers in respiratory science, the quest for potent and selective respiratory stimulants is of paramount importance. This guide provides a detailed, data-driven comparison of PK-Thpp, a notable investigational compound, with other key respiratory stimulants. The information presented is intended to facilitate informed decisions in drug discovery and preclinical research.
Mechanism of Action: A Shared Pathway
This compound and several other respiratory stimulants, including A1899 and the clinically used drug doxapram, exert their effects primarily through the inhibition of tandem pore (K2P) potassium channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[1][2][3] These channels are crucial in regulating the resting membrane potential of chemosensory cells in the carotid bodies, which are key sensors of changes in blood oxygen and carbon dioxide levels.[4]
By inhibiting TASK-1 and TASK-3 channels, these compounds lead to depolarization of the glomus cells in the carotid bodies. This depolarization triggers an influx of calcium ions, leading to the release of neurotransmitters that stimulate the respiratory centers in the brainstem, ultimately increasing the rate and depth of breathing.[5][6]
Mechanism of action for TASK channel-inhibiting respiratory stimulants.
Comparative Efficacy: A Quantitative Look
The potency of these compounds can be directly compared through their half-maximal inhibitory concentrations (IC50) against their target channels and their in vivo effects on respiratory parameters.
In Vitro Potency: TASK Channel Inhibition
| Compound | Target | IC50 | Species |
| This compound | TASK-3 | 35 nM[7][8] | Rat[4] |
| TASK-1 | 300 nM[7][8] | Rat[4] | |
| A1899 | TASK-3 | 1.6 µM | Rat[4] |
| Doxapram | TASK-3 | 22 µM | Rat[4] |
Lower IC50 values indicate higher potency.
In Vivo Efficacy: Stimulation of Minute Ventilation in Rats
| Compound | Dose | Peak Change in Minute Ventilation (from baseline) |
| This compound | 0.5 mg/kg (IV) | 84% ± 19%[4] |
| 5 mg/kg (IV) | 226% ± 56%[4] | |
| A1899 | 5 mg/kg (IV) | 46% ± 2%[4] |
| 25 mg/kg (IV) | 236% ± 48%[4] | |
| Doxapram | 25 mg/kg (IV) | 103% ± 20%[4] |
These data highlight that this compound is a significantly more potent inhibitor of TASK-3 channels in vitro compared to A1899 and doxapram. In vivo, both this compound and A1899 demonstrate a greater maximal efficacy in stimulating minute ventilation in isoflurane-anesthetized rats compared to doxapram.[4]
Head-to-Head Comparison in Opioid-Induced Respiratory Depression
A study directly comparing several breathing stimulants for the reversal of sufentanil-induced respiratory depression in conscious rats provided valuable insights into their translational potential.[9] In this model, this compound, along with CX717, BIMU8, and A85380, failed to provide significant breathing stimulation.[9] In contrast, the 5-HT1A agonist 8-OH-DPAT was effective in increasing minute ventilation and decreasing arterial carbon dioxide pressure.[9] This suggests that the efficacy of TASK channel inhibitors like this compound may be context-dependent and may differ in models of opioid-induced versus anesthesia-induced respiratory depression.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies to evaluate and compare these respiratory stimulants.
In Vitro TASK Channel Function Assay
References
- 1. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A1899, this compound, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1899, this compound, ML365, and Doxapra ... | Article | H1 Connect [archive.connect.h1.co]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of PK-THPP on Wild-Type Versus Mutant TASK-3 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of PK-THPP, a potent antagonist of the TASK-3 (KCNK9) potassium channel, on wild-type versus mutant forms of the channel. The data presented herein is collated from peer-reviewed studies and aims to provide an objective resource for researchers in neuroscience, pharmacology, and drug development.
Executive Summary
TASK-3 channels, members of the two-pore domain potassium (K2P) channel family, are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for various neurological disorders.[1] this compound (1-{1-[6-(biphenyl-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidin-4-yl]piperidin-4-yl}propan-1-one) is a selective inhibitor of TASK-3 channels.[2][3] This guide details the differential sensitivity of wild-type and various mutant TASK-3 channels to this compound, providing insights into its mechanism of action and the structural determinants of its inhibitory activity. The data reveals that specific mutations within the channel's pore region can dramatically reduce the inhibitory potency of this compound, highlighting a common binding site for a class of breathing stimulant compounds.
Data Presentation: this compound Inhibition of Wild-Type and Mutant TASK-3 Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for wild-type and various mutant TASK-3 channels, as determined by electrophysiological assays.
| Channel Type | Mutation | Expression System | IC50 of this compound | Fold Change vs. Wild-Type | Reference |
| Wild-Type TASK-3 | - | Fischer rat thyroid epithelial monolayers | 10 nM | - | [4] |
| Wild-Type TASK-3 | - | HEK293 cells | 35 nM | - | [3][5] |
| Wild-Type TASK-3 | - | Xenopus oocytes | 243 ± 23.8 nM | - | [5] |
| Mutant TASK-3 | L122D | Fischer rat thyroid epithelial monolayers | >10,000 nM | >1000-fold increase | [2][4] |
| Mutant TASK-3 | L122E | Fischer rat thyroid epithelial monolayers | >10,000 nM | >1000-fold increase | [4] |
| Mutant TASK-3 | L122K | Fischer rat thyroid epithelial monolayers | >10,000 nM | >1000-fold increase | [4] |
| Mutant TASK-3 | G236D | Fischer rat thyroid epithelial monolayers | >10,000 nM | >1000-fold increase | [2][4] |
| Mutant TASK-3 | L239D | Fischer rat thyroid epithelial monolayers | 895 nM | ~90-fold increase | [5] |
| Mutant TASK-3 | V242D | Fischer rat thyroid epithelial monolayers | ~1,600 nM | ~160-fold increase | [5] |
| Mutant TASK-3 | M159W | Fischer rat thyroid epithelial monolayers | 46 nM | ~4.6-fold increase | [4] |
Note: IC50 values can vary depending on the expression system used.[5] The data clearly indicates that mutations at residues L122 and G236 in the channel pore dramatically reduce the sensitivity of TASK-3 to this compound.
Comparison with Other TASK-3 Inhibitors
This compound is part of a group of breathing stimulant compounds that also includes A1899 and doxapram.[2][4] Studies have shown that mutations that confer resistance to this compound, such as L122D, G236D, L239D, and V242D, also render the TASK-3 channel resistant to blockade by A1899 and doxapram.[2][4] This suggests a common binding site for these inhibitors within the intracellular pore region of the TASK-3 channel.[2][4]
Experimental Protocols
Site-Directed Mutagenesis
To investigate the binding site of this compound, site-directed mutagenesis is employed to introduce specific amino acid substitutions in the TASK-3 protein. Guided by homology modeling and molecular docking, residues within or near the predicted binding site in the channel pore (typically residues 118–128 and 228–248) are individually mutated.[2][4] A common strategy is to substitute residues with a negatively charged aspartate to probe for electrostatic interactions.[4]
Transient Expression in Mammalian Cells
The cDNAs encoding wild-type or mutant TASK-3 channels are transiently transfected into a suitable mammalian cell line, such as Fischer rat thyroid epithelial cells or HEK293 cells.[4][5] This allows for the functional expression of the channels on the cell membrane for subsequent electrophysiological analysis.
Electrophysiological Recordings
The function of the expressed TASK-3 channels and their sensitivity to inhibitors are quantified using electrophysiological techniques.
-
Ussing Chamber: For epithelial cell monolayers, the Ussing chamber technique can be used to measure ion transport across the cell layer.[2][4] The effect of different concentrations of this compound on the TASK-3-mediated current is measured to determine the IC50 value.
-
Two-Electrode Voltage Clamp (TEVC): When channels are expressed in Xenopus oocytes, TEVC is a standard method to control the membrane potential and record the resulting ionic currents.[5]
-
Patch-Clamp: Whole-cell or single-channel patch-clamp recordings provide a high-resolution measurement of channel activity and its modulation by compounds like this compound.
-
Automated Electrophysiology: High-throughput systems like the IonWorks Quattro can be used for rapid screening of compound libraries and determination of IC50 values.[5]
The concentration-response curve for this compound is generated by applying increasing concentrations of the compound and measuring the corresponding inhibition of the TASK-3 current. The IC50 is then calculated by fitting the data to a standard dose-response equation.
Visualizations
Signaling Pathway: this compound Inhibition of TASK-3
Caption: Mechanism of this compound inhibition of the TASK-3 channel.
Experimental Workflow: Investigating this compound Effects
Caption: Workflow for studying this compound effects on TASK-3 channels.
Logical Relationship: Impact of Pore Mutations
Caption: Effect of pore mutations on this compound's inhibitory action.
References
- 1. pnas.org [pnas.org]
- 2. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on PK-Thpp's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of PK-THPP, a potent blocker of the TWIK-related acid-sensitive K+ (TASK) channel TASK-3, with other relevant alternative compounds. The information presented is based on published experimental data, offering a resource for researchers seeking to replicate or build upon these findings.
Executive Summary
This compound is a selective antagonist of the two-pore domain potassium (K2P) channel TASK-3, and to a lesser extent, TASK-1. These channels are critical in setting the resting membrane potential in various cell types, and their inhibition by this compound leads to membrane depolarization. This mechanism underlies its observed physiological effects, including the stimulation of breathing. This guide compares this compound with other known TASK channel blockers, namely A1899, ML365, and Doxapram, presenting their pharmacological profiles and the experimental methodologies used to characterize them.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative TASK channel blockers against TASK-1 and TASK-3 channels, as determined in various experimental systems.
| Compound | Target(s) | IC50 (TASK-1) | IC50 (TASK-3) | Experimental System |
| This compound | TASK-3 > TASK-1 | ~300 nM | ~35-42 nM | HEK cells, Fischer rat thyroid (FRT) monolayers[1][2] |
| A1899 | TASK-1 > TASK-3 | ~7 nM | ~70 nM | CHO cells[1] |
| ML365 | TASK-1 selective | ~4-16 nM | ~390 nM | Thallium influx assay, automated electrophysiology[3][4][5] |
| Doxapram | TASK-1/TASK-3 | ~22 µM (rat) | ~22 µM (rat) | Fischer rat thyroid (FRT) monolayers[1] |
Signaling Pathway and Mechanism of Action
This compound and its alternatives act by directly binding to and occluding the pore of TASK channels, thereby preventing the efflux of potassium ions. This inhibition of the outward potassium current leads to a depolarization of the cell membrane. In neurons controlling respiration, this depolarization increases neuronal excitability, resulting in an increased breathing rate.
Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for characterizing this compound and its alternatives are provided below.
In Vitro Electrophysiology: Ussing Chamber Assay
This protocol is adapted from studies measuring the inhibitory effects of compounds on TASK channels expressed in Fischer Rat Thyroid (FRT) cell monolayers.
Objective: To determine the IC50 of test compounds on TASK channel function.
Experimental Workflow:
Ussing Chamber Experimental Workflow.
Materials:
-
Fischer Rat Thyroid (FRT) cells
-
Plasmids encoding the TASK channel of interest (e.g., rat TASK-3)
-
Cell culture medium (e.g., Coon's modified Ham's F-12 medium with 5% fetal calf serum)
-
Transfection reagent
-
Ussing chamber system with voltage-clamp amplifier
-
Physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer)
-
Test compounds (this compound, A1899, ML365, Doxapram) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Culture and Transfection:
-
Culture FRT cells in a humidified atmosphere at 37°C and 5% CO2.
-
Transiently transfect the FRT cells with the plasmid DNA encoding the desired TASK channel using a suitable transfection reagent.
-
Plate the transfected cells on permeable supports and allow them to form a confluent monolayer.
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the FRT cell monolayer between the two halves of the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed and gassed (95% O2, 5% CO2) physiological saline solution.
-
Maintain the temperature at 37°C throughout the experiment.
-
-
Electrophysiological Recordings:
-
Establish a stable baseline transepithelial current under voltage-clamp conditions (clamped to 0 mV).
-
Cumulatively add the test compound to the apical or basolateral chamber in increasing concentrations.
-
Record the steady-state current at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each compound concentration relative to the baseline current.
-
Plot the concentration-response curve and fit the data to a logistical equation to determine the IC50 value.
-
In Vivo Respiratory Studies in Rats
This protocol outlines the methodology for assessing the effects of TASK channel blockers on breathing in anesthetized rats using whole-body plethysmography and arterial blood gas analysis.
Objective: To evaluate the in vivo efficacy of test compounds as respiratory stimulants.
Experimental Workflow:
In Vivo Respiratory Study Workflow.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Whole-body plethysmography system
-
Intravenous catheterization supplies
-
Test compounds formulated for intravenous administration
-
Arterial blood gas analyzer and collection supplies
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane.
-
Place an intravenous catheter for compound administration.
-
If required for arterial blood gas analysis, cannulate an artery (e.g., femoral or carotid artery).
-
-
Whole-Body Plethysmography:
-
Place the conscious or lightly anesthetized rat in the plethysmography chamber and allow it to acclimate.
-
Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f × VT).
-
Administer the test compound intravenously.
-
Continuously record the respiratory parameters for a defined period post-administration.
-
-
Arterial Blood Gas Analysis:
-
At specific time points before and after compound administration, collect arterial blood samples.
-
Immediately analyze the samples for pH, partial pressure of carbon dioxide (pCO2), and partial pressure of oxygen (pO2).
-
-
Data Analysis:
-
Calculate the changes in respiratory parameters and arterial blood gas values from baseline for each animal.
-
Statistically compare the effects of the test compound to a vehicle control group.
-
Conclusion
The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers investigating the mechanism of action of this compound and other TASK channel modulators. By providing detailed methodologies and summarizing key findings, this guide aims to facilitate the replication and extension of these important pharmacological studies. The consistent finding of TASK-3 channel inhibition by this compound leading to respiratory stimulation provides a clear mechanistic pathway for its observed in vivo effects. Researchers can utilize this information to design further experiments to explore the therapeutic potential of targeting TASK channels.
References
- 1. knowledge.lonza.com [knowledge.lonza.com]
- 2. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Arterial blood gases and acid-base status in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Pockets of PK-Thpp and A1899 in TASK Channels and a Putative Interaction with PIM1 Kinase
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative study of the binding pockets of two potent potassium channel inhibitors, PK-Thpp and A1899, within their primary targets, the TASK-1 and TASK-3 channels. Furthermore, considering the structural similarity of this compound to known PIM1 kinase inhibitors, we explore a comparative analysis of the respective binding sites to inform on potential off-target effects and guide future drug design.
This guide presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships of these compounds.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity (IC50 values) of this compound and A1899 on their primary targets, the tandem-pore domain potassium (TASK) channels TASK-1 and TASK-3.
| Compound | Target | IC50 (nM) | Key Interacting Residues |
| This compound | TASK-1 | 300, 303[1] | Not fully elucidated, but likely shares some residues with TASK-3 binding site. |
| TASK-3 | 35[2], 42[3] | L122, G236, L239, V242[4][5] | |
| A1899 | TASK-1 | 7 (mammalian cells), 35.1 (oocytes)[6] | T92, T93, I118, L122, T198, T199, I235, G236, L239, N240, V243, M247[7] |
| TASK-3 | 1600[3] | L122, G236, L239, V242 (shared with this compound)[4] |
Comparative Analysis of Binding Pockets
This compound and A1899 both act as open-channel blockers, binding within the central cavity of the TASK channel pore.[6] Their binding sites are located deep within the pore, below the selectivity filter, and are formed by residues from the transmembrane helices M2 and M4, as well as the pore helices P1 and P2.[6][7]
TASK-1 and TASK-3 Binding Pockets:
Mutagenesis studies have revealed key amino acid residues crucial for the binding of both inhibitors. For A1899 in TASK-1, an extensive network of residues has been identified, including threonine residues in the pore loops (T92, T93, T198, T199) and several hydrophobic residues in the M2 and M4 segments (I118, L122, I235, L239, V243, M247).[7]
In TASK-3, both this compound and A1899 share a common set of critical residues for their inhibitory activity, namely L122, G236, L239, and V242.[4] The subtle differences in the amino acid sequences of the binding pockets of TASK-1 and TASK-3 likely account for the observed selectivity of these compounds. For instance, this compound is significantly more potent on TASK-3 than TASK-1, while A1899 shows the opposite selectivity profile.[3]
PIM1 Kinase ATP-Binding Pocket: A Putative Off-Target Site:
PIM1 is a serine/threonine kinase with a typical bi-lobed kinase fold.[8][9] The ATP-binding site is located in the cleft between the N- and C-terminal lobes and is characterized by a hinge region (residues 123-125), a glycine-rich loop, and an activation loop.[8][9] A unique feature of the PIM1 hinge region is the presence of a proline residue (Pro123), which prevents the formation of a second hydrogen bond with ATP, a common interaction in many other kinases.[10][11]
Given that this compound contains a tetrahydropyrido[4,3-d]pyrimidine scaffold, which is similar to the core structure of some known PIM1 inhibitors, there is a potential for off-target binding. While direct experimental evidence for this compound binding to PIM1 is lacking in the reviewed literature, a comparative analysis of the binding pockets is warranted. The binding of inhibitors to the PIM1 ATP pocket is typically driven by hydrogen bonds with the hinge region and hydrophobic interactions with residues in the surrounding pocket.
A hypothetical binding mode of a this compound-like compound in the PIM1 active site would likely involve interactions with key residues such as those in the hinge region. However, the overall shape and electrostatic properties of the deep, cylindrical pore of the TASK channels are significantly different from the more open, cleft-like ATP-binding pocket of PIM1 kinase. This structural disparity suggests that achieving high-affinity binding to both targets with the same molecule would be challenging, potentially explaining the high selectivity of this compound for TASK-3.
Experimental Protocols
Site-Directed Mutagenesis and Electrophysiological Recording
This protocol describes the identification of key residues in the binding pocket of an ion channel for a specific inhibitor.
-
Homology Modeling and Docking:
-
Generate a homology model of the target ion channel (e.g., TASK-3) based on a known crystal structure of a related channel.
-
Perform molecular docking simulations to predict the binding pose of the inhibitor (e.g., this compound) within the channel pore.[4]
-
-
Site-Directed Mutagenesis:
-
Based on the docking results, identify amino acid residues in close proximity to the docked inhibitor.
-
Generate point mutations of these residues, typically to alanine, using a site-directed mutagenesis kit.
-
-
Expression of Mutant Channels:
-
Transfect a suitable cell line (e.g., Fischer rat thyroid epithelial cells) with the plasmid DNA encoding the wild-type or mutant channels.[4]
-
-
Electrophysiological Recording:
-
Measure the function of the expressed channels using techniques like the Ussing chamber or two-electrode voltage clamp.[4]
-
Apply the inhibitor at various concentrations to both wild-type and mutant channels to determine the IC50 value for each.
-
-
Data Analysis:
-
A significant increase (e.g., >1000-fold) in the IC50 value for a mutant channel compared to the wild-type indicates that the mutated residue is critical for inhibitor binding.[4]
-
Molecular Docking Protocol for Potassium Channels
This protocol outlines a general workflow for performing molecular docking studies to investigate inhibitor binding.
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank or through homology modeling).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of the ligand (inhibitor) and optimize its geometry.
-
-
Binding Site Definition:
-
Define the binding site (the "grid box") within the protein structure. For TASK channels, this would be the intracellular pore region.[4]
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock) to systematically search for the optimal binding pose of the ligand within the defined binding site.[12] The program will generate multiple possible conformations and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the protein residues.
-
Correlate the docking results with experimental data (e.g., from mutagenesis studies) to validate the predicted binding mode.
-
Mandatory Visualization
Caption: Simplified signaling pathways for TASK channels and PIM1 kinase.
Caption: Experimental workflow for inhibitor binding site analysis.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Specific Two-pore Domain Potassium Channel Blocker Defines the Structure of the TASK-1 Open Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim-1 ligand-bound structures reveal the mechanism of serine/threonine kinase inhibition by LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking study of the binding of aminopyridines within the K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PK-Thpp: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of the potent potassium channel blocker, PK-Thpp, is essential for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to mitigate risks and ensure compliance with standard laboratory safety protocols.
Understanding this compound: A Profile
This compound is a potent and selective blocker of the two-pore domain potassium channel K2P9.1 (TASK-3).[1][2] Its chemical and physical properties are summarized in the table below, providing a foundation for understanding its behavior and informing safe handling and disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂N₄O₂ | PubChem[3] |
| Molecular Weight | 468.59 g/mol | R&D Systems[1] |
| Appearance | Solid | N/A |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in 1eq. HCl with gentle warming. | R&D Systems[1] |
| Storage | Store at +4°C | R&D Systems[1] |
| CAS Number | 1332454-07-5 | R&D Systems[1] |
Experimental Protocols for Safe Disposal
The following protocols are based on general best practices for the disposal of heterocyclic chemical compounds in a laboratory setting.[4][5][6][7][8]
1. Decontamination of Labware and Surfaces:
-
Initial Rinse: All glassware, spatulas, and other equipment that have come into contact with this compound should be rinsed with a suitable solvent in which this compound is soluble, such as DMSO or an acidic aqueous solution (e.g., 1eq. HCl).[1] This initial rinse should be collected as chemical waste.
-
Secondary Wash: Following the initial solvent rinse, wash the equipment with a standard laboratory detergent and water.
-
Surface Cleaning: Wipe down all work surfaces where this compound was handled with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaning agent. The cleaning materials should be disposed of as contaminated solid waste.
2. Disposal of Unused or Waste this compound:
-
Small Quantities (Milligram Scale): For trace amounts of this compound, it is recommended to dissolve the compound in a flammable solvent (e.g., ethanol or a mixture of solvents compatible with your institution's waste stream) and collect it in a designated hazardous waste container for incineration.
-
Large Quantities (Gram Scale and Above):
-
Do not attempt to dispose of large quantities of this compound down the drain.[4]
-
Solid this compound should be placed in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solutions of this compound should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[4]
-
3. Disposal of Contaminated Materials:
-
Personal protective equipment (PPE) such as gloves, disposable lab coats, and any absorbent materials used for cleaning up spills should be collected in a designated solid hazardous waste container.
-
These materials should be double-bagged and clearly labeled as "Hazardous Waste Contaminated with this compound."
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
References
- 1. This compound | Two-P Potassium Channels Blockers: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C29H32N4O2 | CID 53464059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. slu.edu [slu.edu]
- 5. ptb.de [ptb.de]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 8. su.se [su.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
